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  • Product: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
  • CAS: 1267877-81-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Introduction: Contextualizing the Molecule in Drug Discovery In the landscape of modern drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Introduction: Contextualizing the Molecule in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a molecule possessing structural motifs—a secondary amide, a hydroxyl group, and a morpholine ring—commonly encountered in medicinal chemistry.

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for characterizing this compound. We will move beyond simple data presentation to explore the causal relationships between molecular structure and physical behavior, offering field-proven insights into experimental design and data interpretation.

Section 1: Chemical Identity and Structural Attributes

A molecule's identity is the starting point for all subsequent investigation. The unique arrangement of atoms and functional groups in 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide dictates its interactions and intrinsic properties.

IdentifierValueSource
IUPAC Name 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide-
CAS Number 1267877-81-5[1]
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
SMILES CC(O)C(NCCN1CCOCC1)=O[1]

Chemical Structure:

Caption: 2D structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its structure and purity. The key functional groups—a secondary amide, a hydroxyl group, a tertiary amine (morpholine), and aliphatic chains—will produce characteristic signals in various spectroscopic techniques.[2][3]

Expected Spectroscopic Characteristics:
  • Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying functional groups.

    • N-H Stretch : A single, medium intensity peak is expected around 3370-3170 cm⁻¹ for the secondary amide N-H bond.[2]

    • O-H Stretch : A broad peak will be present, typically in the 3500-3200 cm⁻¹ region, characteristic of the hydroxyl group and its potential for hydrogen bonding.

    • C=O Stretch (Amide I) : A strong, sharp absorption is anticipated in the 1680-1630 cm⁻¹ range, which is characteristic of a conjugated amide carbonyl.[2][3]

    • N-H Bend (Amide II) : An intense N-H in-plane bend is expected adjacent to the C=O stretch, often around 1540 cm⁻¹.[2]

    • C-N Stretch : This peak can be found in the fingerprint region, typically around 1400 cm⁻¹.[2]

  • ¹H NMR Spectroscopy :

    • N-H Proton : The amide proton will likely appear as a broad singlet or triplet between 5-8 ppm, and its chemical shift can be concentration and solvent dependent.

    • O-H Proton : The hydroxyl proton will also be a broad, exchangeable singlet, with a chemical shift that varies significantly with solvent, concentration, and temperature.

    • Morpholine Protons : The protons on the carbons adjacent to the morpholine oxygen (-O-CH₂-) will be downfield (approx. 3.6-3.8 ppm) compared to those adjacent to the nitrogen (-N-CH₂-, approx. 2.4-2.6 ppm).

    • Aliphatic Protons : The remaining aliphatic protons (-CH-, -CH₂-, -CH₃) will appear in the upfield region (approx. 1.0-4.0 ppm), with splitting patterns determined by their neighboring protons.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon : The amide carbonyl carbon is the most deshielded, appearing in the 160-180 ppm range.

    • Morpholine Carbons : Carbons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.

    • Other Aliphatic Carbons : The remaining carbons will appear at higher field strengths.

  • Mass Spectrometry :

    • The molecular ion peak (M+) should be visible, confirming the molecular weight.

    • Common fragmentation patterns for amides often involve the formation of acylium ions.

General Protocol for Spectroscopic Analysis

The following outlines a standard workflow for obtaining a comprehensive spectroscopic profile. The choice of solvent is critical; deuterated solvents that do not exchange with N-H or O-H protons (like DMSO-d₆ or CDCl₃) are preferable for detailed NMR analysis.

Caption: Workflow for comprehensive spectroscopic characterization.

Section 3: Core Physicochemical Properties and Their Determination

The following properties are cornerstones of a pre-formulation data package, providing critical insights into a compound's potential behavior in a biological system.

Melting Point: An Indicator of Purity and Stability

Scientific Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid.[4][5] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting range.[4][6] Therefore, melting point determination is a fundamental technique for assessing purity and confirming the identity of a compound.[5][6][7][8] It also provides information about the strength of the intermolecular forces within the crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Carefully observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility: A Prerequisite for Absorption

Scientific Rationale: The solubility of a compound in aqueous media is a critical determinant of its bioavailability for oral and parenteral administration.[9] A drug must be in solution to be absorbed from the gastrointestinal tract or to be administered intravenously. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption.[9][10] Thermodynamic solubility, the saturated concentration of a compound in a specific solvent at equilibrium, is the gold standard measurement.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • System Preparation: Prepare a series of vials containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).

  • Sample Addition: Add an excess amount of the solid compound to each vial to ensure that a saturated solution is formed and solid remains.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid material. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for determining thermodynamic aqueous solubility.

Ionization Constant (pKa): Predicting In-Vivo Charge State

Scientific Rationale: The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[11] This parameter is crucial because the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target.[12] For 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, the tertiary amine nitrogen within the morpholine ring is the primary basic center that will become protonated at acidic pH. Knowing its pKa allows prediction of the compound's charge at physiological pH (around 7.4), which is essential for understanding its ADME properties.[12]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically water or a water-cosolvent mixture if solubility is limited.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the fully protonated state (for a base) by adding a strong acid (e.g., 0.1 M HCl).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • pH Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant.

  • Data Plotting: Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH value at the half-equivalence point of the titration curve—the point at which half of the compound has been neutralized.[11][13] This corresponds to the inflection point of the curve.

Caption: Logical workflow for pKa determination via potentiometric titration.

Partition Coefficient (LogP): Measuring Lipophilicity

Scientific Rationale: The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). It is expressed as a logarithm (LogP).[14] LogP is a key indicator of a drug's lipophilicity, which influences its ability to cross cell membranes, its distribution into tissues, and its potential for metabolism and toxicity.[14][15] According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for orally administered drugs.[14]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare pre-saturated n-octanol (by shaking with water) and pre-saturated water (by shaking with n-octanol) to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol phase and the aqueous phase (e.g., a 1:1 ratio). Add a small, known amount of the compound's stock solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand until the two phases have completely separated.

  • Phase Separation: Carefully separate the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a validated analytical method like HPLC-UV.[16][17]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentrations: P = [organic] / [aqueous]. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[14]

Caption: Standard shake-flask protocol for LogP determination.

Section 4: Safety and Handling

As with any laboratory chemical for which a comprehensive toxicological profile is not available, 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide should be handled with care. Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols.[20] Avoid contact with skin and eyes.[19][21]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

The physicochemical properties of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide—its melting point, solubility, pKa, and LogP—form a critical data package for any researcher in the field of drug discovery and development. The presence of hydrogen bond donors and acceptors (hydroxyl, amide) and an ionizable basic center (morpholine) suggests a molecule with significant potential for aqueous solubility and a pH-dependent charge state. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, enabling informed decisions in lead optimization, formulation development, and the overall progression of a potential therapeutic candidate.

References

  • Spectroscopy Analysis: Amides. (n.d.). University of Calgary. Retrieved from [Link]

  • How do you determine the PKa of a drug or PKa determination. (2025, November 8). Filo. Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

  • Melting point of drug: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 83-92. Retrieved from [Link]

  • Smith, B. C. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Retrieved from [Link]

  • What is a Melting Point Device? (2024, July 1). AELAB. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Bio-inspired and Nanoscale Integrated Computing (pp. 187-219). Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). Semantic Scholar. Retrieved from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Request PDF. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Bouř, P., & Keiderling, T. A. (2007). Spectroscopic properties of the nonplanar amide group: a computational study. Chirality, 19(5), 347-359. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • pKa Value Determination Guidance 2024. (2021, December 25). PharmaeliX. Retrieved from [Link]

  • Sabela, A., et al. (2016). Development of Methods for the Determination of pKa Values. Molecules, 21(11), 1595. Retrieved from [Link]

  • Safety Data Sheet. (2024, June 25). CDMS.net. Retrieved from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Retrieved from [Link]

Sources

Exploratory

Molecular structure and IUPAC analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary This technical guide provides a comprehensive analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5), a functionalized amide integrating a polar lactate motif with a basic morp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5), a functionalized amide integrating a polar lactate motif with a basic morpholine heterocycle. Often utilized in medicinal chemistry as a solubility-enhancing linker or a chiral building block, this molecule represents a critical intersection between hydrophilic hydrogen-bonding donors and pH-sensitive basic acceptors.

This document details the compound's structural elucidation, validated synthetic protocols, and physicochemical properties, designed for researchers in drug discovery and organic synthesis.

Structural Elucidation & IUPAC Analysis

The nomenclature and structure of the compound reveal its dual nature as both a hydrogen-bond donor and acceptor, a feature exploited in fragment-based drug design.

IUPAC Nomenclature Breakdown
  • Parent Chain: Propanamide (3-carbon amide backbone).

  • Principal Functional Group: Amide (-CONH-).

  • Substituent 1 (Acyl side): Hydroxy group at position 2 (derived from lactic acid).

  • Substituent 2 (Amine side): An ethyl chain substituted at the nitrogen (N-), which terminates in a morpholin-4-yl group.

Full Name: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Common Synonyms: N-(2-Morpholinoethyl)lactamide; N-(2-Morpholinoethyl)-2-hydroxypropionamide.

Stereochemistry

The C2 position of the propanamide chain is a chiral center.[1]

  • Natural Precursor: If synthesized from L-(+)-Lactic acid (S-configuration), the product retains the (2S) configuration.

  • Racemic: Most commercial bulk reagents (CAS 1267877-81-5) are supplied as the racemate unless specified.

Table 1: Molecular Identifiers

PropertyValue
CAS Number 1267877-81-5
Molecular Formula C

H

N

O

Molecular Weight 202.25 g/mol
SMILES CC(O)C(=O)NCCN1CCOCC1
InChI Key Predicted: RWIVICVCHVMHMU-UHFFFAOYSA-N (Racemic)

Synthetic Methodology

Two primary routes exist for the synthesis of this compound: Direct Aminolysis (Green Chemistry route) and Coupling Reagent Activation . The Direct Aminolysis route is preferred for its atom economy and avoidance of toxic coupling agents.

Route A: Direct Aminolysis of Ethyl Lactate (Recommended)

This protocol utilizes the nucleophilicity of the primary amine in 4-(2-aminoethyl)morpholine to attack the carbonyl of ethyl lactate, displacing ethanol.

Mechanism: Nucleophilic Acyl Substitution.

Reagents:

  • Ethyl (S)-(-)-lactate (Sigma-Aldrich, >98% ee) [for chiral product] or Ethyl Lactate (Racemic).

  • 4-(2-Aminoethyl)morpholine (TCI Chemicals, >98%).[2][3]

  • Solvent: Ethanol (optional, reaction can be run neat).

Protocol:

  • Setup: Charge a dried 250 mL round-bottom flask with Ethyl Lactate (11.8 g, 100 mmol) .

  • Addition: Add 4-(2-Aminoethyl)morpholine (13.0 g, 100 mmol) dropwise over 10 minutes under nitrogen atmosphere.

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin - amine disappears, product appears).

  • Workup: The reaction produces ethanol as a byproduct.[4] Remove ethanol and unreacted starting material via rotary evaporation under reduced pressure.

  • Purification:

    • Crude: Yellowish oil.

    • Refinement: High-vacuum distillation (approx. 150-160°C at 0.5 mmHg) or column chromatography (DCM:MeOH 95:5).

  • Yield: Typical isolated yields range from 85-92% .

Route B: Carbodiimide Coupling (EDC/NHS)

Used when starting from free Lactic Acid to prevent self-polymerization.

  • Activation: Lactic acid + EDC.HCl + HOBt in DMF.

  • Amidation: Addition of 4-(2-aminoethyl)morpholine.

  • Note: Requires extensive aqueous workup to remove urea byproducts; less atom-efficient than Route A.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Reaction Conditions E_Lactate Ethyl Lactate (Electrophile) TS Tetrahedral Intermediate E_Lactate->TS 70°C, 12h Nucleophilic Attack Amine 4-(2-Aminoethyl)morpholine (Nucleophile) Amine->TS 70°C, 12h Nucleophilic Attack Product 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (Target) TS->Product Elimination Byproduct Ethanol (Byproduct) TS->Byproduct Leaving Group

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target amide via aminolysis.

Physicochemical & Spectroscopic Profile

Understanding the spectroscopic signature is vital for confirming the structure, particularly the distinction between the amide and the morpholine ring signals.

Expected NMR Data (CDCl3, 400 MHz)
  • 
    H NMR: 
    
    • δ 1.45 (d, 3H): Methyl group of the lactyl tail (

      
      -CH-).
      
    • δ 2.45-2.55 (m, 6H): Overlapping signals of the morpholine ring (

      
      ) and the ethyl linker (
      
      
      
      ).
    • δ 3.35 (q, 2H): Methylene group adjacent to the amide nitrogen (

      
      ).
      
    • δ 3.70 (t, 4H): Morpholine ether protons (

      
      ).
      
    • δ 4.20 (q, 1H): Chiral methine proton (

      
      -OH).
      
    • δ 7.10 (br s, 1H): Amide NH.

Solubility & LogP
  • LogP (Predicted): -0.8 to -0.5.

  • Solubility: Highly soluble in water, methanol, and DCM due to the polar hydroxyl group and the basic nitrogen.

  • pKa: The morpholine nitrogen has a pKa of approx. 8.3. The amide is neutral. This makes the compound basic; it will form salts with strong acids (e.g., HCl, TFA).

Applications in Research

Medicinal Chemistry (Linker Technology)

This molecule serves as a "solubilizing linker." In PROTACs (Proteolysis Targeting Chimeras) or fragment-based design, attaching a morpholine-ethyl motif via a lactate bridge improves the ADME (Absorption, Distribution, Metabolism, Excretion) profile of hydrophobic pharmacophores.

  • Mechanism:[5] The morpholine ring is protonated at physiological pH (lysosomes), aiding in lysosomal trapping or solubility.

Polymer Science

The compound acts as a functional monomer. The hydroxyl group can participate in polyurethane formation or esterification, while the morpholine group provides catalytic activity or metal chelation properties in the polymer matrix.

Biological Activity Flow

Bio_Activity cluster_props Physicochemical Drivers cluster_outcomes Research Applications Compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Hydrophilicity Hydroxyl Group (H-Bond Donor) Compound->Hydrophilicity Basicity Morpholine N (pKa ~8.3) Compound->Basicity Chiral Chiral Auxiliary Synthesis Compound->Chiral (If pure S-isomer used) Solubility Enhanced Aqueous Solubility Hydrophilicity->Solubility Lysosome Lysosomal Trapping Basicity->Lysosome

Figure 2: Functional relationship between molecular structure and research applications.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, protocols should be based on the hazards of its functional groups (secondary amides and tertiary amines).

  • Signal Word: WARNING

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Disposal: Dispose of as nitrogen-containing organic waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1267877-81-5. Retrieved from [Link]

  • Organic Syntheses. (1941). Lactamide: Ammonolysis of Ethyl Lactate.[4] Org.[1] Synth. 1941, 21, 71. (Foundational protocol adapted for amine substitution). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability Profile of Morpholine-Substituted Propanamides

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of morpholine-substituted propanamides, a chemical class of significant interest in modern drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of morpholine-substituted propanamides, a chemical class of significant interest in modern drug development. The inherent stability of the amide bond, modulated by the electronic and steric influences of the morpholine moiety, presents unique challenges and opportunities in pharmaceutical sciences.[1][2][3] This document delineates the theoretical underpinnings of amide stability, details robust experimental protocols for thermal and forced degradation analysis, and offers insights into the generation of a holistic stability profile. Methodologies covered include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a suite of forced degradation studies compliant with ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, evidence-based understanding of the stability characteristics of these promising pharmaceutical compounds.

Introduction: The Imperative of Stability Profiling

The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is a cornerstone of a successful drug development program. It directly influences a drug's shelf-life, formulation strategy, storage requirements, and ultimately, its safety and efficacy. Unidentified instabilities can lead to the formation of degradation products, which may result in loss of potency or the emergence of toxic impurities.[4]

1.1 The Propanamide Scaffold and the Privileged Morpholine Moiety

The propanamide scaffold is a common feature in many biologically active molecules. The amide bond, which defines this class, is known for its exceptional stability, a result of resonance delocalization that imparts a partial double-bond character to the C-N bond.[5][6] This makes the amide less susceptible to nucleophilic attack compared to other carboxylic acid derivatives like esters.[5][7]

The incorporation of a morpholine ring is a well-established strategy in medicinal chemistry.[1][2][8] Morpholine is considered a "privileged structure" due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] Its weak basicity and capacity for hydrogen bonding can enhance pharmacokinetic profiles and target engagement.[9] However, the interaction between the morpholine ring and the propanamide core can introduce unique stability considerations that warrant detailed investigation.

1.2 Defining Thermodynamic Stability in Drug Development

Thermodynamic stability refers to the inherent tendency of a compound to resist chemical change and remain in its lowest energy state. In the pharmaceutical context, this translates to the robustness of the active pharmaceutical ingredient (API) under various environmental conditions. A comprehensive stability profile is not merely a regulatory requirement; it is a critical dataset that informs every stage of development, from lead optimization to final product packaging.

Theoretical Framework: Factors Influencing Stability

The stability of a morpholine-substituted propanamide is primarily governed by the resilience of the amide bond to cleavage. The principal degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base, though it typically requires more forcing conditions than ester hydrolysis.[10][11][12]

Key factors influencing stability include:

  • Resonance Stabilization: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, increasing the stability of the amide bond.[5][6]

  • Steric Hindrance: Bulky groups near the amide carbonyl can sterically hinder the approach of nucleophiles, such as water, slowing the rate of hydrolysis.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on both the acyl and nitrogen sides of the amide can modulate the electrophilicity of the carbonyl carbon. The morpholine ring, with its ether oxygen, can influence the electron density around the amide nitrogen.

  • Intramolecular Catalysis: Neighboring functional groups within the molecule can potentially catalyze the hydrolysis of the amide bond.

Potential Degradation Pathways

Beyond simple hydrolysis, other potential degradation pathways must be considered, including oxidation, photolysis, and thermal decomposition. A primary goal of stability testing is to identify and characterize the products formed under these stress conditions.

G cluster_0 Morpholine-Substituted Propanamide cluster_1 Stress Conditions cluster_2 Primary Degradation Products Parent R-CO-N(CH2CH2)2O Acid Acidic Hydrolysis (H+ / H2O) Parent->Acid leads to Base Basic Hydrolysis (OH- / H2O) Parent->Base leads to Oxidation Oxidation (e.g., H2O2) Parent->Oxidation leads to Heat Thermal Stress (Δ) Parent->Heat leads to Prod1 Carboxylic Acid (R-COOH) Acid->Prod1 Prod2 Morpholine Acid->Prod2 Base->Prod1 Base->Prod2 Prod3 Oxidized Species Oxidation->Prod3 Prod4 Thermally Decomposed Fragments Heat->Prod4

Caption: Potential degradation pathways for morpholine-substituted propanamides.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. This involves subjecting the compound to a range of stress conditions and analyzing its thermal behavior and chemical integrity.

Overall Experimental Workflow

The process begins with the pure, well-characterized API and branches into parallel analytical streams. The data from thermal analysis and forced degradation studies are then integrated to form the final stability profile.

G cluster_stress Forced Degradation Studies start Pure API (Morpholine-Substituted Propanamide) dsc Protocol 1: Differential Scanning Calorimetry (DSC) start->dsc tga Protocol 2: Thermogravimetric Analysis (TGA) start->tga stress Protocol 3: Acid, Base, Oxidative, Photolytic, Thermal Stress start->stress profile Comprehensive Thermodynamic Stability Profile dsc->profile Thermal Transitions tga->profile Decomposition Temp. analysis Stability-Indicating HPLC-MS/UPLC-MS Analysis stress->analysis analysis->profile Degradation Pathways & % Degradation

Caption: Integrated workflow for thermodynamic stability profiling.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and detect any polymorphic transitions or solid-state transformations as a function of temperature.[13][14]

Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[13] An endothermic event, such as melting, provides a precise temperature at which the crystal lattice breaks down, which is a key indicator of purity and solid-state stability. The presence of multiple thermal events can indicate polymorphism, which has significant implications for solubility and bioavailability.[15]

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the morpholine-substituted propanamide into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well above the melting point (e.g., 250°C).

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation during the scan.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying the temperature at which decomposition begins.[16][17]

Causality: TGA is crucial for determining the thermal stability of a compound in a given atmosphere.[16][18] It quantifies mass loss associated with processes like dehydration, desolvation, or chemical decomposition.[19][20] The decomposition onset temperature is a critical parameter for defining handling and storage limits.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the morpholine-substituted propanamide into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature of 25°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a high temperature (e.g., 500°C) to ensure complete decomposition.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T5% onset).

Protocol 3: Forced Degradation (Stress Testing)

Objective: To identify the likely degradation products and degradation pathways of the API under a variety of stress conditions, as mandated by ICH guidelines.[21][22][23] This process is essential for developing and validating a stability-indicating analytical method.[24]

Causality: By intentionally degrading the sample, we can ensure that the primary analytical method (typically HPLC or UPLC) can separate the intact API from any degradants that might form during long-term stability studies.[25] This provides confidence that the method is "stability-indicating." The conditions are chosen to mimic potential environmental exposures.[22]

Step-by-Step Methodology:

For each condition, a solution of the API (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (unstressed) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[25]

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the API solution.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours), sampling at each time point.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the API solution.

    • Heat the mixture at 60°C for a specified time, sampling at intervals.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the API solution.

    • Keep the mixture at room temperature for a specified time, sampling at intervals.

  • Thermal Degradation (Solution):

    • Heat the API solution at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation:

    • Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22] A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Finish: All samples are analyzed by a validated stability-indicating HPLC or UPLC method, often coupled with mass spectrometry (MS) to aid in the identification of degradation products.

Data Presentation and Profile Generation

The data gathered from these experiments should be synthesized into clear, comparative formats to construct the final stability profile.

Table 1: Summary of Thermal Analysis Data
ParameterResultInterpretation
DSC Melting Onset T_onset (°C)Temperature at which melting begins.
DSC Melting Peak (Tm) T_peak (°C)Characteristic melting point of the crystalline form.
DSC Enthalpy (ΔHfus) J/gEnergy required for melting; relates to crystallinity.
TGA Decomposition Onset T_decomp (°C)Temperature at which significant thermal breakdown starts.
Table 2: Summary of Forced Degradation Results
Stress ConditionDuration/Temp% Degradation of APIMajor Degradants Identified (by m/z or RT)
Control (Unstressed) N/A< 0.1%None
0.1 M HCl 8 hrs @ 60°C15.2%Degradant A, Degradant B
0.1 M NaOH 4 hrs @ 60°C18.5%Degradant A, Degradant C
3% H₂O₂ 24 hrs @ RT8.9%Degradant D
Thermal (Solution) 24 hrs @ 80°C5.5%Degradant E
Photolytic (Solid) ICH Q1B2.1%Minor peaks observed

Conclusion

The thermodynamic stability profile of a morpholine-substituted propanamide is a critical quality attribute that must be defined through rigorous, systematic investigation. By combining thermal analysis techniques like DSC and TGA with a comprehensive forced degradation strategy, researchers can gain a deep understanding of the molecule's intrinsic stability. This guide provides the theoretical context and field-proven protocols necessary to generate a robust data package. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the ultimate safety and efficacy of the final drug product.

References

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Exploratory

An In-Depth Technical Guide to the Identification of Biological Targets for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a novel chemical entity whose biological targets and mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a novel chemical entity whose biological targets and mechanism of action remain uncharacterized. The presence of a morpholine ring, a recognized "privileged structure" in medicinal chemistry, suggests a high potential for biological activity.[1][2] This guide outlines a comprehensive, multi-phased strategy for the systematic identification and validation of its molecular targets. By integrating computational prediction with cutting-edge experimental techniques, this workflow is designed to de-orphanize the compound, moving from broad, proteome-wide screening to rigorous, quantitative validation of specific target interactions. The described methodologies—spanning in silico analysis, thermal proteome profiling, chemical proteomics, and biophysical validation—provide a robust framework for elucidating the compound's mechanism of action and paving the way for its potential development as a therapeutic agent or research tool.

Introduction: Unveiling the Potential of a Privileged Scaffold

The structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide combines several key features that suggest potential bioactivity. The morpholine heterocycle is a common motif in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability, and to serve as a critical pharmacophore for interaction with a wide range of biological targets.[1][3][4] Its inclusion can enhance potency and modulate pharmacokinetic profiles, making it a valuable component in drug design.[2][4] The flexible propanamide linker and the terminal hydroxyl group offer additional points for hydrogen bonding and other molecular interactions within a protein binding pocket.

Despite its promising structure, the specific biological target(s) of this compound are unknown. Identifying these targets is the pivotal first step in understanding its pharmacological function, predicting potential therapeutic applications, and assessing any off-target effects.[5][6] This guide presents a systematic, field-proven workflow to achieve this goal.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The most cost- and time-effective first step is to leverage computational methods to generate a tractable list of potential targets.[7][8] These in silico approaches use the compound's structure to predict interactions with known proteins, providing hypotheses that can be experimentally validated.[8][9]

Core Methodologies
  • Ligand-Based Similarity Searching: This approach operates on the principle that structurally similar molecules often have similar biological activities.[7] The 2D and 3D structure of the compound is used to search databases like ChEMBL and PubChem for known compounds with high similarity. The identified targets of these similar compounds become the initial list of hypotheses.

  • Reverse Docking (Structure-Based): In this method, the compound is computationally screened against a large library of 3D protein structures (e.g., from the Protein Data Bank).[7][9] Docking algorithms predict the most favorable binding poses and calculate a binding affinity score for each protein.[7] Proteins that show high-affinity binding scores are prioritized as potential targets.

Workflow for In Silico Prediction

cluster_0 Input cluster_1 Computational Screening cluster_2 Analysis & Output Input 2D/3D Structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide LigandBased Ligand-Based Screening (e.g., Similarity Search in ChEMBL) Input->LigandBased StructureBased Structure-Based Screening (e.g., Reverse Docking vs. PDB) Input->StructureBased DataMerge Merge & Score Hits LigandBased->DataMerge StructureBased->DataMerge Hypothesis Prioritized List of Hypothetical Targets DataMerge->Hypothesis

Caption: Workflow for computational target hypothesis generation.
Hypothetical Data Summary

The output of this phase is a ranked list of potential targets. This data guides the design of initial experimental validation assays.

RankPredicted Target ClassPredicted Target ExampleMethodConfidence Score
1KinasesPI3K / mTORReverse Docking0.92
2GPCRsDopamine D2 ReceptorSimilarity Search0.88
3Metabolic EnzymesFatty Acid Amide HydrolaseReverse Docking0.85
4Ion ChannelsVoltage-gated Na+ ChannelSimilarity Search0.79

Phase 2: Unbiased Experimental Target Identification

While in silico methods provide valuable hypotheses, experimental validation is essential. The following unbiased, proteome-wide approaches can identify direct binding partners in a native cellular environment without prior assumptions about the target's identity.

Strategy A: Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying drug targets in living cells that does not require any chemical modification of the compound.[10][11] It is based on the principle that when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[10][12]

Detailed Protocol: Temperature-Range TPP (TPP-TR)

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency. Treat one set of cells with the compound (e.g., at 10 µM) and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 points from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice. One aliquot remains at room temperature as a reference.

  • Lysis & Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the soluble fractions. Perform protein digestion (e.g., with trypsin) and label the resulting peptides with isobaric mass tags (e.g., TMT10plex), allowing samples from different temperatures to be combined and analyzed simultaneously.[11]

  • LC-MS/MS Analysis: Analyze the multiplexed peptide samples using high-resolution quantitative mass spectrometry.[11]

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct or indirect interaction.[13]

A Treat Cells: Vehicle vs. Compound B Heat Aliquots (Temperature Gradient) A->B C Lyse & Separate Soluble Proteins B->C D Digest & Label Peptides (TMT10plex) C->D E Multiplex & Analyze by LC-MS/MS D->E F Generate Melting Curves & Identify Thermal Shifts E->F G Identify Target Proteins F->G

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Strategy B: Chemical Proteomics (Affinity-Based Approach)

This classic and robust method uses a modified version of the compound—a "chemical probe"—to physically isolate its binding partners from a cell lysate.[14][15][16]

Detailed Protocol: Affinity Pulldown

  • Probe Synthesis: Synthesize a probe molecule by attaching a linker and a reactive handle (e.g., an alkyne or biotin) to the parent compound. The attachment point should be chosen carefully to minimize disruption of the original compound's binding activity. The hydroxyl group on 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is an ideal site for modification.

  • Immobilization: If a biotin handle is used, immobilize the probe onto streptavidin-coated agarose beads. If an alkyne handle is used, it can be "clicked" onto azide-functionalized beads after incubation with the lysate.

  • Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.

  • Incubation & Pulldown: Incubate the cell lysate with the immobilized probe. As a crucial control, also incubate lysate with beads alone (no probe) and with beads plus probe in the presence of an excess of the original, unmodified compound (competitive displacement).

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution & Digestion: Elute the specifically bound proteins from the beads. Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify the proteins.

  • Data Analysis: True binding partners will be highly enriched in the probe pulldown sample compared to the control samples (beads alone and competitive displacement).

Phase 3: Rigorous Target Validation

Identifying a protein via TPP or chemical proteomics is a significant step, but it must be followed by rigorous validation to confirm a direct, functional interaction.[17][18][19]

Cellular Target Engagement: The CETSA™ Assay

The Cellular Thermal Shift Assay (CETSA™) can be used as a targeted, low-throughput method to validate hits from proteome-wide screens.[18][20][21] Instead of using mass spectrometry, the soluble fraction of the target protein after the heat challenge is quantified using antibody-based methods like Western Blot or AlphaScreen®.[22][23] A positive result—a thermal shift upon compound treatment—provides strong evidence of direct target engagement in intact cells.[23][24]

Biophysical Confirmation of Direct Binding

Biophysical assays provide quantitative, unambiguous proof of a direct interaction between the compound and a purified target protein.[25][26][27] They are essential for characterizing the binding affinity and kinetics.

Comparison of Key Biophysical Techniques

TechniquePrincipleKey OutputsThroughputNotes
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound flows over the immobilized protein.[25][28]Affinity (KD), Kinetics (kon, koff)Medium-HighProvides real-time kinetic data.[27][29] Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event in solution.[26][28]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowConsidered the "gold standard" for affinity; no immobilization or labeling needed.[28][29]

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a sensor chip surface.

  • Compound Injection: Prepare a series of dilutions of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. Inject these solutions sequentially over the chip surface.

  • Data Acquisition: A sensorgram is generated in real time, showing the binding response as a function of time for each concentration.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nM to low µM range) indicates a high-affinity interaction.

Functional Validation

The final step is to demonstrate that the binding of the compound to the target protein modulates its biological function. This can be achieved through:

  • Enzymatic Assays: If the target is an enzyme, test the compound's ability to inhibit or activate its activity in vitro.

  • Cell-Based Functional Assays: Use techniques like gene knockdown (siRNA) or knockout (CRISPR) to show that the cellular effect of the compound is dependent on the presence of the target protein.[17]

Hypothetical Case Study: Targeting a Kinase Pathway

Let's hypothesize that the unbiased screens (Phase 2) identified PI3Kα as a top candidate target, and this was confirmed by a targeted CETSA assay.

  • Biophysical Validation: SPR analysis using recombinant PI3Kα protein shows a direct, high-affinity interaction with a KD of 150 nM.

  • Functional Validation: An in vitro kinase assay demonstrates that the compound inhibits PI3Kα enzymatic activity with an IC₅₀ of 250 nM.

  • Cellular Pathway Analysis: In a cancer cell line, treatment with the compound reduces the phosphorylation of AKT, a key downstream effector of PI3Kα, confirming target modulation in a cellular context.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound 2-hydroxy-N-[2-(morpholin-4-yl) ethyl]propanamide Compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT AKT->pAKT Downstream Downstream Effects (Proliferation, Survival) pAKT->Downstream Promotes

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

The deconvolution of biological targets for a novel compound like 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a complex but achievable endeavor. The integrated strategy presented in this guide, which progresses logically from broad computational predictions to high-confidence experimental validation, represents a modern, robust, and efficient approach. By systematically applying these techniques, researchers can elucidate the compound's mechanism of action, uncover new biology, and unlock its full therapeutic or scientific potential.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

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Foundational

A Technical Guide to Pharmacophore Modeling: A Case Study of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Abstract Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract representation of the key molecular features necessary for biological activity.[1] This approach significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), providing an abstract representation of the key molecular features necessary for biological activity.[1] This approach significantly accelerates the drug discovery pipeline by enabling rapid virtual screening of large chemical databases to identify novel hit compounds.[2][3] This guide offers an in-depth technical exploration of pharmacophore modeling, using the scaffold 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide as a central case study. As the specific biological target for this molecule is not publicly defined, this paper will present a hypothetical, yet scientifically rigorous, scenario to illustrate the complete workflows for both ligand-based and structure-based pharmacophore modeling. We will delve into the causality behind methodological choices, present detailed protocols for model generation and validation, and demonstrate the application of these models in virtual screening campaigns.

Part 1: Foundational Principles of Pharmacophore Modeling

The Pharmacophore Concept: A Modern Interpretation

The concept of a "pharmacophore" was first articulated by Paul Ehrlich over a century ago to describe the essential molecular framework responsible for a drug's therapeutic effect.[1] In modern computational chemistry, this concept has been refined to define a pharmacophore as an ensemble of steric and electronic features in three-dimensional space that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[4] Unlike a specific chemical structure, a pharmacophore model captures the functional essence of molecular recognition, making it an invaluable tool for identifying structurally diverse compounds that may elicit the same biological response—a process known as scaffold hopping.[2]

Key Pharmacophoric Features

A pharmacophore model is built from a collection of standardized chemical features. The precise definition of these features is critical for the model's success. Common features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp3 oxygen, nitrogen) capable of accepting a hydrogen bond.

  • Hydrogen Bond Donor (HBD): A functional group with a hydrogen atom attached to an electronegative atom (e.g., -OH, -NH).

  • Hydrophobic (HY): Non-polar groups, such as alkyl chains or other non-polar moieties, that can form favorable interactions with hydrophobic pockets in a protein.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system, typically a phenyl ring, capable of π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): A group that is likely to be protonated at physiological pH, such as an amine.

  • Negative Ionizable (NI): A group that is likely to be deprotonated at physiological pH, such as a carboxylic acid.

Strategic Approaches: Ligand-Based vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated by the available data.[5] Understanding the rationale for this choice is the first critical step in any modeling project.

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available.[6][7] The core assumption is that these active molecules share a common binding mode and therefore possess a common set of pharmacophoric features arranged in a similar 3D geometry. The workflow involves superimposing the active compounds to extract these shared features.[6]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or cryo-EM) is available, a structure-based model can be generated.[8][9] This method analyzes the chemical environment of the binding site to identify key interaction points.[8] If a ligand is co-crystallized, the model can be derived directly from the observed interactions, providing a highly accurate representation of the binding requirements. This is generally the preferred method due to its higher fidelity.[5]

Part 2: Case Study Setup — A Hypothetical Scenario

To provide a practical and comprehensive guide, we will establish a hypothetical scenario. This allows us to demonstrate both modeling workflows from start to finish.

  • Lead Molecule: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5).[10][11]

  • Hypothetical Target: We will assume this molecule is an inhibitor of Protein Kinase Z (PKZ) , a fictional serine/threonine kinase implicated in an inflammatory disease pathway.

  • Hypothetical Datasets:

    • For Ligand-Based Modeling: A training set of active PKZ inhibitors based on our lead molecule's scaffold has been synthesized and tested. A separate test set and a decoy set (compounds with similar physical properties but different topology, assumed to be inactive) are available for validation.

    • For Structure-Based Modeling: A high-resolution crystal structure of PKZ in complex with a potent inhibitor has been solved and deposited in the Protein Data Bank with the fictional ID 9XYZ .

Part 3: Ligand-Based Pharmacophore Modeling Workflow

Rationale and Experimental Design

This workflow is chosen when multiple active ligands are known, but no reliable structure of the target (PKZ) is available. The goal is to deduce the essential binding features from the structures of the active compounds alone.

Step-by-Step Protocol

Step 1: Dataset Preparation and Conformer Generation

  • Assemble Training Set: Collect a set of structurally diverse ligands with a significant range of biological activities (ideally spanning several orders of magnitude). For our case study, we will use the hypothetical data in Table 1.

  • Generate 3D Structures: Convert the 2D structures of all training set molecules into 3D representations.

  • Generate Conformers: For each molecule, generate a diverse ensemble of low-energy conformers. This step is critical as it accounts for the molecule's flexibility and ensures the bioactive conformation is likely represented.[6] A typical energy window for conformer generation is 15-20 kcal/mol above the global minimum.[12]

Step 2: Common Feature Pharmacophore Generation

  • Feature Identification: Identify all potential pharmacophoric features for each conformer of every molecule in the training set.

  • Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, or similar algorithms in MOE, LigandScout).[13] The algorithm aligns the conformers of the active molecules and identifies common 3D arrangements of pharmacophoric features that constitute a hypothesis.

  • Scoring and Ranking: The software generates multiple potential pharmacophore models (hypotheses) and ranks them based on how well they map to the most active compounds while excluding inactive ones.[14]

Visualization: Ligand-Based Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validate Output A Training Set (Active Ligands) B Generate 3D Conformers A->B Flexibility Analysis C Identify Pharmacophoric Features B->C D Generate & Score Hypotheses C->D 3D Alignment E Ranked Pharmacophore Models D->E

Caption: Workflow for ligand-based pharmacophore modeling.

Data Presentation: Hypothetical Training Set and Model Scores

Table 1: Hypothetical Training Set for PKZ Inhibitors

Compound ID Structure IC50 (nM) Activity Class
PKZ-001 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide 50 Active
PKZ-002 Analogue with added phenyl group 15 Active
PKZ-003 Analogue with modified linker 80 Active
PKZ-004 Analogue lacking hydroxyl group >10,000 Inactive

| PKZ-005 | Analogue with different heterocycle | 5,000 | Inactive |

Table 2: Top-Ranked Pharmacophore Hypotheses

Hypothesis ID Features Correlation (r) Cost Value
Hypo-1 1 HBA, 1 HBD, 1 HY, 1 PI 0.95 85.2
Hypo-2 1 HBA, 1 HBD, 2 HY 0.88 97.6

| Hypo-3 | 2 HBA, 1 HBD, 1 PI | 0.81 | 110.4 |

Note: Lower cost values and higher correlation coefficients generally indicate a better model.[13]

Part 4: Structure-Based Pharmacophore Modeling Workflow

Rationale and Experimental Design

This approach is used because a high-resolution crystal structure of our target (PKZ) complexed with an inhibitor is available (PDB: 9XYZ). This allows us to derive a pharmacophore model directly from the key interactions observed in the protein's active site.[8]

Step-by-Step Protocol

Step 1: Protein-Ligand Complex Preparation

  • Import Structure: Load the PDB file (9XYZ) into a molecular modeling software package.

  • Pre-processing: Clean the structure by removing water molecules beyond a certain distance (e.g., 5 Å) from the ligand, adding hydrogen atoms, and correcting any structural issues.

  • Define Binding Site: Identify the amino acid residues that constitute the binding pocket surrounding the co-crystallized ligand.

Step 2: Interaction Analysis and Feature Generation

  • Identify Interactions: The software automatically detects and maps key interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic contacts, ionic interactions, and aromatic stacking.

  • Generate Features: These identified interaction points are then converted into corresponding pharmacophoric features. For instance, a hydrogen bond from a backbone NH to the ligand's carbonyl oxygen generates an HBA feature on the ligand.[8]

  • Create Excluded Volumes: To represent the shape of the binding pocket and prevent steric clashes, excluded volume spheres are typically added to the model based on the positions of nearby protein atoms.

Visualization: Structure-Based Workflow```dot

StructureBasedWorkflow cluster_data Input Data cluster_model Model Generation cluster_validate Output A Protein-Ligand Complex (PDB: 9XYZ) B Prepare & Clean Structure A->B C Analyze Binding Site Interactions B->C Identify Pocket D Map Interactions to Pharmacophore Features C->D E Structure-Based Pharmacophore Query D->E Add Excluded Volumes

Caption: A comprehensive virtual screening and hit prioritization workflow.

Conclusion

Pharmacophore modeling remains a powerful and versatile tool in the arsenal of drug discovery scientists. [5]By abstracting molecular interactions into a set of key features, it provides a computationally efficient method for identifying novel chemical entities with the potential for desired biological activity. This guide has detailed the two primary approaches—ligand-based and structure-based—using 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide as a scaffold for a hypothetical case study. We have emphasized that the true value of any model is contingent upon rigorous, multi-faceted validation. A validated pharmacophore is not merely a search query; it is a distilled hypothesis of molecular recognition, capable of guiding intelligent and efficient exploration of the vast chemical space in the quest for new medicines.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Molecular Diversity, 18(4), 819–836. [Link]

  • Kaserer, T., Temml, V., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

  • Cozzini, P., & Spyrakis, F. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(10), 3298. [Link]

  • Al-Sha'er, M. A., & Jayarajah, P. (2024). Pharmacophore modeling: advances and pitfalls. Journal of Molecular Modeling, 30(5), 123. [Link]

  • Kumar, A., Kumar, A., & Kumar, A. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review. International Journal of All Research Scientific and Technical, 5(5), 11-20. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore modelling: a forty year old approach and its modern synergies. Current medicinal chemistry, 18(17), 2543–2553. [Link]

  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Singh, P., Tukulula, M., & de Kock, C. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 7(38), 34331–34343. [Link]

  • S-Bio. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Virtual Drug Screening. (2024, July 22). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

  • Voet, A., & Zhang, K. Y. J. (2019). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. Current Pharmaceutical Design, 25(39), 4155-4164. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Cozzini, P., & Spyrakis, F. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(10), 3298. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Mohebbi, A. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 138-150. [Link]

  • Patel, D. S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Drug Targets, 23(12), 1164-1176. [Link]

  • Sydow, D., et al. (n.d.). Ligand-based pharmacophores. TeachOpenCADD. [Link]

  • Umamaheswari, A., et al. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed research international, 2014, 504581. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Creative Biolabs. [Link]

  • Liu, X., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(18), 5824. [Link]

  • Wang, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (1998). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 5(2), 81–98. [Link]

  • BIOFOUNT. (n.d.). 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. BIOFOUNT. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a valuable intermediate in pharmaceutical research and development. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a valuable intermediate in pharmaceutical research and development. The synthesis involves the amidation of lactic acid with 2-(morpholin-4-yl)ethanamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust safety protocols. The described methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final compound.

Introduction and Scientific Background

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chiral molecule incorporating a hydroxyl group, an amide linkage, and a morpholine moiety. These structural features are of significant interest in medicinal chemistry. The morpholine ring is a common heterocycle in drug design, often improving pharmacokinetic properties such as solubility and metabolic stability. The amide bond is a fundamental linkage in peptides and numerous pharmaceuticals.[1] The presence of a hydroxyl group offers a potential site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

The synthesis of N-substituted amides is a cornerstone of organic chemistry.[2] A common and effective method for forming amide bonds is the coupling of a carboxylic acid and an amine.[3] However, the direct reaction is often slow and inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated to increase its electrophilicity.[3] This protocol utilizes a carbodiimide-mediated coupling reaction, a widely employed and versatile method for amide bond formation.[4] Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the coupling agent in conjunction with 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and potential racemization.[4]

Materials and Reagents

It is imperative to use reagents and solvents of appropriate purity to ensure the success of the synthesis and the purity of the final product. All chemicals should be sourced from reputable suppliers.

Reagent/MaterialGradeSupplierCAS No.
Lactic Acid≥98%Sigma-Aldrich50-21-5
2-(Morpholin-4-yl)ethanamine≥98%Sigma-Aldrich2038-03-1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich1892-57-5
1-Hydroxybenzotriazole (HOBt)AnhydrousSigma-Aldrich2592-95-2
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich7087-68-5
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2
Saturated Sodium Bicarbonate SolutionACS ReagentFisher ScientificN/A
Brine (Saturated Sodium Chloride Solution)ACS ReagentFisher ScientificN/A
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Silica Gel230-400 meshSigma-Aldrich7631-86-9
Ethyl AcetateHPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3

Health and Safety Precautions

General Precautions:

  • This protocol must be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Reagent-Specific Hazards:

  • Lactic Acid: Causes skin irritation and serious eye damage.[6][8] Avoid inhalation of vapors.[9]

  • 2-(Morpholin-4-yl)ethanamine: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Can cause skin and eye irritation. It is a potent sensitizer. Avoid inhalation and contact with skin.

  • HOBt (1-Hydroxybenzotriazole): Can be explosive when dry and is flammable. Handle with care and avoid shock or friction.

  • DIPEA (N,N-Diisopropylethylamine): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness. Handle in a closed system where possible.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[5][6][7][8][9]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product Lactic_Acid Lactic Acid Reaction Amide Coupling Reaction Lactic_Acid->Reaction Morpholine_Amine 2-(Morpholin-4-yl)ethanamine Morpholine_Amine->Reaction EDC EDC EDC->Reaction HOBt HOBt HOBt->Reaction DIPEA DIPEA DIPEA->Reaction DCM DCM DCM->Reaction Workup Aqueous Workup Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Final_Product 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Purification->Final_Product Pure Product

Sources

Application

Application Note: Optimal Solvent Systems for Dissolving 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary & Chemical Profile[1][2] This guide provides a definitive protocol for the solubilization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5). This molecule features a unique triad o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide provides a definitive protocol for the solubilization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5). This molecule features a unique triad of functional groups: a hydrophilic hydroxyl moiety , a hydrogen-bond-donating secondary amide , and a basic morpholine ring .

Successful dissolution requires balancing these polar functionalities against the lipophilic ethyl linkers. This guide moves beyond generic "try-and-see" approaches, offering a mechanistic strategy based on the molecule's pKa (~8.3 for the morpholine nitrogen) and Hydrogen Bond Donor/Acceptor (HBD/HBA) count.

Physicochemical Snapshot
PropertyValue (Predicted/Empirical)Implication for Solubilization
Molecular Formula C₉H₁₈N₂O₃Low molecular weight (202.25 g/mol ) favors high solubility in polar media.
pKa (Base) ~8.3 (Morpholine N)High solubility in acidic aqueous buffers (pH < 6.0) via protonation.[1][2][3]
LogP -0.5 to 0.5 (Est.)Amphiphilic but leans hydrophilic. Water and alcohols are preferred.
H-Bond Donors 2 (OH, NH)Requires protic solvents or highly polar aprotic solvents (DMSO) to disrupt crystal lattice.

Solubility Decision Matrix (Logic Flow)

The following decision tree illustrates the logical selection of solvents based on the intended downstream application (e.g., biological assay vs. chemical synthesis).

SolubilityLogic Start Intended Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Purification Start->Synthesis Formulation Drug Formulation (In Vivo) Start->Formulation DMSO DMSO Stock (100 mM) Dilute into Buffer BioAssay->DMSO High Conc. Required Water Acidic Buffer (pH 5-6) (PBS/Citrate) BioAssay->Water aqueous compatible DCM DCM/MeOH (9:1) For Reaction/Workup Synthesis->DCM General Solubility Recryst Recrystallization: EtOH (Solvent) + Ether (Anti-solvent) Synthesis->Recryst Purification Saline Saline + 5% PEG400 Adjust pH to 5.5 Formulation->Saline IV/IP Injection

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Optimal Solvent Systems

A. Primary Solvent Systems (High Solubility)

These solvents are recommended for preparing stock solutions (>10 mg/mL).

SolventSolubility RatingMechanism of ActionProtocol Notes
Water (pH < 6) ⭐⭐⭐⭐⭐ (Excellent)Protonation of morpholine N (pKa ~8.3) creates a cationic salt, vastly increasing solubility.Use 0.1M HCl or Citrate buffer. Avoid basic pH (>9) where the molecule is neutral and less soluble.
DMSO ⭐⭐⭐⭐⭐ (Excellent)Strong dipole interaction disrupts intermolecular H-bonds.Ideal for cryo-storage of stocks (10-100 mM). Freeze-thaw stable.
Ethanol/Methanol ⭐⭐⭐⭐ (Very Good)Matches the polarity of the hydroxy-propanamide backbone.Preferred for synthesis workups.[4] Easy to remove via rotary evaporation.
DCM/Methanol (9:1) ⭐⭐⭐ (Good)Synergistic effect: DCM solubilizes the morpholine/ethyl chain; MeOH engages the amide/hydroxyl.Standard mobile phase for column chromatography purification.
B. Anti-Solvents (For Precipitation/Purification)

Use these to crash the compound out of solution during purification.

  • Diethyl Ether : The compound is practically insoluble due to the polarity of the amide/hydroxyl groups.

  • Hexane/Heptane : Completely insoluble. Excellent for washing away non-polar impurities.

Detailed Experimental Protocols

Protocol 1: Preparation of 100 mM DMSO Stock (For Biological Assays)

Objective: Create a stable, high-concentration stock for dilution into cell culture media.

  • Calculate Mass:

    • MW = 202.25 g/mol .[5]

    • For 10 mL of 100 mM solution, weigh 202.25 mg of compound.

  • Dissolution:

    • Add the powder to a glass vial (avoid polystyrene which DMSO attacks).

    • Add 5 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Add remaining DMSO to reach 10 mL total volume.

  • Sterilization (Optional but Recommended):

    • Filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters with DMSO.

  • Storage:

    • Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.

Protocol 2: Aqueous Formulation for In Vivo Administration

Objective: Prepare a 5 mg/mL solution suitable for IP or IV injection, ensuring physiological compatibility.

  • Vehicle Preparation:

    • Prepare 10 mM Citrate Buffer (pH 5.5) or Saline (0.9% NaCl) acidified slightly with HCl.

    • Rationale: The morpholine nitrogen must be protonated to ensure solubility in water without using toxic co-solvents.

  • Solubilization:

    • Weigh the required amount of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

    • Add the buffer slowly while vortexing.

    • If dissolution is slow, sonicate in a water bath at 35°C for 5 minutes.

  • pH Check:

    • Verify the final pH is between 5.0 and 6.5. If pH > 7, precipitation may occur. Adjust carefully with 0.1 N HCl if necessary.

  • Filtration:

    • Filter through a 0.22 µm PES (Polyethersulfone) filter for sterility.

Mechanistic Insight: Why This Works

The solubility behavior is governed by the competition between the polar "head" (amide + hydroxyl) and the semi-polar "tail" (morpholine).

  • Acidic Conditions: At pH < pKa (8.3), the morpholine nitrogen accepts a proton (

    
    ). This ionic charge dominates the solvation energy, making the molecule highly water-soluble.
    
  • Neutral/Basic Conditions: The molecule exists as a free base. While the hydroxyl and amide groups can hydrogen bond with water, the morpholine ring is lipophilic enough to reduce solubility, potentially causing precipitation at high concentrations.

MolecularInteraction cluster_Acid Acidic Media (pH < 7) cluster_Basic Basic/Neutral Media (pH > 8) Compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Protonation Morpholine N Protonation (Formation of Cation) Compound->Protonation + H+ FreeBase Neutral Morpholine Ring Compound->FreeBase pH > pKa Solubility1 High Aqueous Solubility Protonation->Solubility1 H_Bonding Solubility reliant on -OH and -NH- H-bonds FreeBase->H_Bonding

Figure 2: Mechanistic pathway of solubilization under varying pH conditions.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1267877-81-5, 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . N-(2-Hydroxyethyl)lactamide (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][6]

Sources

Method

Storage and handling requirements for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound with potential applications in pharmaceutical and chemical research. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound with potential applications in pharmaceutical and chemical research. As with any novel or specialized chemical, proper storage and handling are paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. This document provides a detailed guide to the appropriate storage and handling of this compound, drawing upon available data for the compound and its structural analogs. Due to the limited publicly available data for this specific molecule, a conservative approach based on the properties of similar chemical structures is recommended.

Compound Identity and Properties

PropertyValueSource
IUPAC Name 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide-
CAS Number 1267877-81-5[1]
Molecular Formula C9H18N2O3Inferred
Molecular Weight 202.25 g/mol Inferred
Appearance Not specified, likely a solid or liquid-
Solubility Not specified, likely soluble in water and polar organic solvents-

Storage Requirements

Proper storage is critical to maintain the stability and purity of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. One supplier indicates the need for "Cold-chain transportation"[1], suggesting that temperature control is a key factor.

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C in a refrigerator. Some similar compounds, such as (2S)-N-Ethyl-2-hydroxypropanamide, are stored at 4°C to maintain stability[2].

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from oxidation or reaction with atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial or other appropriate container to protect from light and moisture.

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.

Rationale: The hydroxyl and amide functional groups in the molecule may be susceptible to degradation through oxidation or hydrolysis. The morpholine moiety is generally stable but can be hygroscopic. Storing at reduced temperatures and under an inert atmosphere minimizes the rates of these potential degradation pathways.

Handling Protocols

Safe handling practices are essential to protect researchers from potential hazards and to prevent contamination of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards associated with 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is not available. Therefore, a cautious approach utilizing standard PPE for handling laboratory chemicals is required.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][4][5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[3][4][6]

  • Body Protection: A standard laboratory coat should be worn.[4]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling Procedures
  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]

  • Avoid inhalation of dust or vapors.[5][8]

  • Avoid direct contact with skin and eyes.[8][9]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[3][6]

Experimental Protocols

Preparation of Stock Solutions

The following is a general protocol for preparing a stock solution. The choice of solvent and concentration will be experiment-dependent.

  • Equilibration: Allow the container of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

  • Dissolution: Add the desired solvent (e.g., sterile water, DMSO, ethanol) to the vial.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage of Solution: Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C or -80°C for long-term storage) and protected from light.

Workflow for Preparing a Stock Solution

G cluster_prep Preparation cluster_storage Storage A Equilibrate compound to room temperature B Weigh desired amount in a fume hood A->B Prevents moisture condensation C Add solvent to vial B->C D Mix until dissolved (vortex/sonicate) C->D E Store stock solution at -20°C or -80°C D->E Protect from light

Caption: Workflow for the preparation and storage of stock solutions.

Waste Disposal

All waste materials containing 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide should be considered hazardous waste.

  • Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations.[3][9]

  • Do not dispose of the compound down the drain.[5][6]

Safety and Hazard Information

  • Skin and Eye Irritation: Compounds with similar functional groups can be skin and eye irritants.[5][10][11]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[5][11]

  • Ingestion: The effects of ingestion are unknown, but it should be avoided.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3]

Conclusion

The storage and handling of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide require a cautious and informed approach due to the limited availability of specific data. By adhering to the guidelines outlined in this document, which are based on the known properties of the compound and its structural analogs, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • Safety D
  • Safety d
  • Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 - Smolecule. (2024).
  • 4 - SAFETY D
  • NO.
  • SAFETY D
  • N-ethyl-2-hydroxy-2-methylpropanamide | C6H13NO2 | CID 4134133 - PubChem.
  • 1267877-81-5|2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide - BLDpharm.
  • Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem - NIH.
  • Material Safety D
  • 4-(2-HYDROXY ETHYL)
  • 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem.

Sources

Application

Application Notes and Protocols for the Utilization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide as a Chemical Intermediate

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, the morpholine ring is a highly valued structural motif. Its presence in over 20 FDA-approved drugs underscores its si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine ring is a highly valued structural motif. Its presence in over 20 FDA-approved drugs underscores its significance.[1][2] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and can serve as a key pharmacophore for interacting with biological targets.[3][4] This guide focuses on the synthesis and application of a specific morpholine-containing building block, 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide . This compound combines the beneficial attributes of the morpholine heterocycle with a reactive hydroxyl group and a stable amide linkage, presenting a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

The strategic incorporation of a hydroxyl group offers a convenient handle for subsequent chemical modifications, such as etherification, esterification, or oxidation, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies. The propanamide backbone provides a structurally robust linker, while the terminal morpholine can engage in crucial hydrogen bonding interactions with biological macromolecules.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide as a chemical intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1267877-81-5
Molecular Formula C9H18N2O3Calculated
Molecular Weight 202.25 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid or a viscous oil at room temperature.Inferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO.Inferred from structural motifs

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5] Handle the compound in a well-ventilated area or a chemical fume hood.[1]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

    • Skin: Wash off immediately with soap and plenty of water.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide: A Representative Protocol

The synthesis of the title compound is most reliably achieved through the coupling of 2-hydroxypropanoic acid (lactic acid) and 4-(2-aminoethyl)morpholine via an amide bond formation reaction. Direct amidation of carboxylic acids with amines requires high temperatures and can be low-yielding.[6] Therefore, the use of a coupling agent is recommended for a more efficient and controlled reaction under milder conditions.[7] This protocol employs the widely used and effective EDC/HOBt coupling system.[8][9]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Coupling Agents cluster_2 Product Lactic Acid 2-Hydroxypropanoic Acid Product 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Lactic Acid->Product Amine 4-(2-Aminoethyl)morpholine Amine->Product EDC EDC HOBt HOBt

A representative synthetic workflow for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxypropanoic acid90.080.90 g10
4-(2-Aminoethyl)morpholine130.191.30 g10
EDC (EDAC)191.702.30 g12
HOBt135.121.62 g12
Triethylamine (TEA)101.192.8 mL20
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous MgSO4---

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypropanoic acid (10 mmol) and dissolve it in 50 mL of dichloromethane (DCM).

  • Activation of Carboxylic Acid: To the solution from step 1, add HOBt (12 mmol) and EDC (12 mmol). Stir the mixture at room temperature for 20 minutes. The formation of the HOBt ester is a key step for efficient coupling, especially with potentially less reactive amines.[8]

  • Addition of Amine: In a separate beaker, dissolve 4-(2-aminoethyl)morpholine (10 mmol) and triethylamine (20 mmol) in 50 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes. The triethylamine acts as a base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol 9:1).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO3 solution (to remove unreacted acid and HOBt) and 50 mL of brine (to remove residual water).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., 100% DCM to 95:5 DCM:Methanol) to afford the pure 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Expected Yield: 70-85%

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the propanamide backbone (CH3 and CH), the ethyl linker, and the morpholine ring protons. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Signals for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, and the distinct carbons of the morpholine and ethyl moieties.
FT-IR Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch of the secondary amide (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and C-O-C stretch of the morpholine ether (~1115 cm⁻¹).
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [M+H]⁺ ion at m/z = 203.14.

Application Notes: A Gateway to Novel Chemical Entities

The utility of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide as a chemical intermediate lies in the reactivity of its terminal hydroxyl group. This functional group can be readily derivatized to introduce a variety of other functionalities, thereby enabling the synthesis of a library of compounds for biological screening.

Hypothetical Derivatization Scheme:

G cluster_0 Derivatization Reactions cluster_1 Potential Products Intermediate 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide -OH Etherification Etherification (e.g., Williamson Ether Synthesis) Intermediate:f0->Etherification Esterification Esterification (e.g., with an acyl chloride) Intermediate:f0->Esterification Oxidation Oxidation (e.g., Swern or Dess-Martin) Intermediate:f0->Oxidation Ether Ether Derivatives Etherification->Ether Ester Ester Derivatives Esterification->Ester Ketone Keto-amide Derivatives Oxidation->Ketone

Potential derivatization pathways for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Example Protocol: Synthesis of a Phenyl Ether Derivative

This protocol illustrates how the hydroxyl group can be alkylated to introduce an aromatic moiety, a common strategy in the development of CNS-active drugs.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide202.251.01 g5
Sodium Hydride (60% dispersion in mineral oil)40.000.24 g6
Bromobenzene157.010.63 mL6
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (5 mmol) and dissolve it in 30 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (6 mmol) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add bromobenzene (6 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography.

Conclusion

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of a modifiable hydroxyl group make it an attractive starting material for the synthesis of novel compounds, particularly in the field of drug discovery where the morpholine scaffold is of significant interest. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

  • CDMS.net. (2024). Safety Data Sheet. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., & Vetuschi, C. (1998). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 41(14), 2497-2511.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Synthesis of different structurally N-substituted amides in.... Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N-propyl-propanamide. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, 2-hydroxy-. Retrieved from [Link]

  • SIELC Technologies. (2018). Propanamide, 2-hydroxy-2-methyl-. Retrieved from [Link]

  • Reddit. (n.d.). amide coupling help. Retrieved from [Link]

  • ChemSrc. (n.d.). Propanamide,2-hydroxy-N-(hydroxymethyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

Sources

Method

Technical Application Note: Strategic Crystallization of 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary The isolation of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5) presents specific challenges due to its amphiphilic nature and high probability of existing as a viscous oil or low-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5) presents specific challenges due to its amphiphilic nature and high probability of existing as a viscous oil or low-melting solid at room temperature. This molecule combines a polar, hydrogen-bonding lactamide "head" with a basic morpholine "tail," creating a solubility profile that defies standard non-polar precipitation methods.

This guide provides a tiered protocol for isolation. While direct crystallization of the free base is described, Reactive Crystallization (Salt Formation) is identified as the superior method for achieving high purity (>98%) and solid-state stability.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, one must understand the intermolecular forces at play. The molecule contains a secondary amide, a secondary alcohol, and a tertiary amine (morpholine ring).

Molecular Properties[1]
  • Molecular Weight: 202.25 g/mol

  • pKa (Calculated): ~8.4 (Morpholine nitrogen)

  • H-Bond Donors: 2 (OH, NH)

  • H-Bond Acceptors: 4 (C=O, Morpholine O, Morpholine N, OH)

  • Predicted State: Viscous Oil or Low-Melting Solid (est. MP < 60°C).

Solubility Matrix

The following table summarizes the solubility behavior based on the molecule's polarity profile.

Solvent ClassRepresentative SolventSolubility BehaviorSuitability
Protic Polar Water, MethanolVery HighSolvent (Too soluble for yield)
Aprotic Polar Acetone, THF, DCMHighSolvent (Good for dissolving)
Esters Ethyl Acetate, IPAcModerateAnti-Solvent / Solvent (Temp dependent)
Ethers MTBE, Diethyl EtherLowAnti-Solvent
Alkanes Heptane, HexaneInsolubleStrong Anti-Solvent (Risk of oiling)

Decision Logic: The Isolation Workflow

The following flowchart illustrates the critical decision-making process for isolating this specific intermediate.

IsolationWorkflow Start Crude Reaction Mixture (2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide) CheckState Physical State Assessment (Room Temp) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Yes IsOil Viscous Oil / Gum CheckState->IsOil Yes MethodA METHOD A: Anti-Solvent Recrystallization (Free Base) IsSolid->MethodA Preferred MethodB METHOD B: Reactive Crystallization (Salt Formation) IsOil->MethodB Recommended OilingOut Problem: Oiling Out? MethodA->OilingOut Success High Purity Crystalline Solid MethodB->Success OilingOut->MethodB Yes (Switch Strategy) OilingOut->Success No

Figure 1: Strategic decision tree for isolating morpholino-lactamide derivatives. Note the pivot to salt formation if oiling occurs.

Protocol A: Anti-Solvent Crystallization (Free Base)

Use this method only if the crude material shows tendencies to solidify.

Rationale

The "Lactamide" moiety is prone to forming oils due to strong internal hydrogen bonding. To force a lattice, we must use a solvent system that disrupts these bonds (Polar) and then introduces a non-interacting medium (Non-polar) to squeeze the molecule out.

Reagents
  • Solvent: Isopropyl Acetate (IPAc) or 2-Butanone (MEK).

  • Anti-Solvent: n-Heptane or Methyl tert-butyl ether (MTBE).

Step-by-Step Procedure
  • Dissolution: Dissolve 10g of crude oil in 30 mL of Isopropyl Acetate at 50°C. Ensure complete dissolution.

    • Note: If insoluble particulates remain, filter hot through a 0.45µm PTFE membrane.

  • Nucleation Point: Cool the solution slowly to 25°C. Stir at 200 RPM.

  • Anti-Solvent Addition: Add n-Heptane dropwise via an addition funnel.

    • Rate: 0.5 mL/min.

    • Target Ratio: 1:1 (Solvent:Anti-Solvent).

  • Cloud Point Observation: Watch for persistent turbidity. If the solution turns milky (emulsion/oiling out), STOP heptane addition immediately. Heat back to 40°C until clear, then cool more slowly.

  • Crystallization: Once turbidity persists as a solid suspension, cool the jacket to 0-5°C over 2 hours.

  • Isolation: Filter the white solid using a Büchner funnel. Wash with cold 1:2 IPAc/Heptane.

  • Drying: Vacuum oven at 35°C for 12 hours.

Protocol B: Reactive Crystallization (Salt Formation)

The "Gold Standard" for Morpholine Derivatives.

Rationale

The morpholine nitrogen is a reliable proton acceptor. converting the oily free base into a salt (Oxalate or Hydrochloride) dramatically increases the melting point and lattice energy, ensuring a solid product. Oxalic acid is preferred for initial isolation as it often forms non-hygroscopic, crystalline salts with morpholines.

Reagents
  • Solvent: Acetone or Ethanol (Anhydrous).

  • Acid: Oxalic Acid (anhydrous) or 4M HCl in Dioxane.

Step-by-Step Procedure (Oxalate Salt)
  • Preparation of Base: Dissolve 10g (49.4 mmol) of crude 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in 50 mL of Acetone .

  • Preparation of Acid: In a separate beaker, dissolve 4.45g (49.4 mmol, 1.0 eq) of Oxalic Acid in 20 mL of warm Acetone/Ethanol (9:1).

  • Reactive Mixing:

    • Heat the Base solution to 40°C.

    • Add the Acid solution slowly over 20 minutes.

    • Observation: A thick white precipitate should form almost immediately (exothermic reaction).

  • Digestion: Stir the slurry at 40°C for 30 minutes to ripen the crystals (Ostwald Ripening).

  • Cooling: Cool to 0°C over 1 hour.

  • Filtration: Filter heavily. The cake may be sticky initially; wash thoroughly with cold Acetone to remove colored impurities.

  • Result: This yields the Oxalate Salt , likely a high-melting solid (>120°C), easy to handle and store.

Process Analytical Technology (PAT) & Troubleshooting

The "Oiling Out" Phenomenon

Lactamides are notorious for oiling out (Liquid-Liquid Phase Separation) instead of crystallizing.

Mechanism: When the anti-solvent is added, the solute concentration exceeds the metastable limit. Instead of organizing into a lattice (which requires energy/time), the molecules aggregate into amorphous liquid droplets rich in solute.

Remediation Strategy:

  • Seeding: You must have seeds. If you have no solid, create a "crude seed" by taking 1 mL of the oil, dissolving it in minimal IPA, freezing it with liquid nitrogen, and scratching the glass vigorously.

  • Temperature Cycling: If oil forms, heat the mixture until it re-dissolves (becomes one phase), then cool very slowly (1°C/min) with vigorous agitation.

  • Use of Esters: Switch from Alcohols to Esters (Ethyl Acetate, Isopropyl Acetate). Esters interact less strongly with the hydroxyl group, often encouraging self-association (crystallization) over solvent-association.

Graphviz: Salt Formation Mechanism

SaltMechanism Morpholine Morpholine Nitrogen (Basic Center) Interaction Proton Transfer Morpholine->Interaction Acid Acid Source (H+ Donor) Acid->Interaction Lattice Ionic Lattice Formation (High MP Solid) Interaction->Lattice Electrostatic Attraction

Figure 2: Mechanism of reactive crystallization. The protonation of the morpholine nitrogen drives the phase change from oil to solid.

References

  • PubChem. (2025).[1] Compound Summary: N-(2-Morpholinoethyl)lactamide. National Center for Biotechnology Information. Available at: [Link]

  • Ogiwara, Y. (2025).[2][3] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]

  • Al-Tamiemi, E. O. (2025).[2] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Introduction 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a novel chemical entity featuring a constellation of functional groups that are both common in medicinal chemistry and present unique challenges for formul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a novel chemical entity featuring a constellation of functional groups that are both common in medicinal chemistry and present unique challenges for formulation development.[1][2] The molecule incorporates a hydrophilic morpholine ring, a secondary amide linkage, and a hydroxyl group. This structure suggests potential utility as a therapeutic agent, as the morpholine moiety is a well-established pharmacophore.[3] However, the successful translation of any active pharmaceutical ingredient (API) from a laboratory curiosity to a viable clinical candidate is critically dependent on the development of a stable, bioavailable, and manufacturable dosage form.

The presence of a basic tertiary amine (the morpholine nitrogen), a hydrolytically sensitive amide bond, and a reactive hydroxyl group dictates a careful and systematic approach to formulation.[4] These features govern the compound's aqueous solubility, chemical stability, and potential interactions with common pharmaceutical excipients.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the pre-formulation and formulation development of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. It is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the causality behind each experimental choice and providing detailed, field-proven protocols. Our objective is to empower the formulator to understand the molecule's intrinsic properties and rationally design a robust drug product.

cluster_Molecule Key Functional Groups of the API API 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Morpholine Morpholine Ring (Tertiary Amine) API->Morpholine Basic pKa pH-dependent solubility Oxidation site Amide Amide Linkage API->Amide Hydrolysis risk (pH extremes) H-bonding Hydroxyl Hydroxyl Group API->Hydroxyl H-bonding Potential for esterification Chirality center cluster_Equilibrium Ionization Equilibrium (Morpholine Moiety) cluster_pH_Scale Effect of pH Unprotonated R-Morpholine (Free Base, Less Soluble) Protonated R-Morpholine-H+ (Conjugate Acid, More Soluble) Unprotonated->Protonated + H+ Low_pH Low pH (pH < pKa) Equilibrium shifts right High_pH High pH (pH > pKa) Equilibrium shifts left

Caption: The pH-dependent ionization of the morpholine group.

Stability Analysis: Forced Degradation
  • Rationale: Forced degradation (or stress testing) is a crucial study that deliberately exposes the API to harsh conditions to identify likely degradation pathways and products. This information is vital for developing a stability-indicating analytical method, selecting appropriate excipients, and defining proper storage conditions.

  • Key Stress Conditions:

    • Acid/Base Hydrolysis: The amide linkage is the primary target.

    • Oxidation: The tertiary morpholine nitrogen is susceptible to oxidation.

    • Thermal: Assesses intrinsic thermal stability.

    • Photolytic: Assesses sensitivity to light.

cluster_Workflow Forced Degradation Workflow cluster_Conditions Stress Conditions Start API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Analysis Analyze all samples by HPLC-UV/MS at t=0, 4, 8, 24h Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants Establish Degradation Pathways Validate Stability-Indicating Method Analysis->End

Caption: A systematic workflow for forced degradation studies.

Protocol 1.2.1: Forced Degradation Study

  • Methodology:

    • Prepare a stock solution of the API (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80 °C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C).

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal: Store both solid API and the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

    • Photostability: Expose solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a suitable HPLC-UV/MS method.

  • Data Interpretation:

Stress ConditionTime (h)% Assay of API% Total DegradationMajor Degradant Peaks (RT)Potential Pathway
0.1 N HCl, 80°C24Amide Hydrolysis
0.1 N NaOH, 60°C8Amide Hydrolysis
3% H₂O₂, RT24N-Oxidation
80°C (Solid)48Thermal
Photolytic (ICH Q1B)-Photodegradation

PART 2: Formulation Strategies and Protocols

The insights gained from pre-formulation studies directly inform the selection of a viable formulation strategy.

Oral Formulation Strategies

For oral delivery, the primary goal is to achieve sufficient solubility and stability in the gastrointestinal tract to ensure adequate absorption.

Start API Solubility in Aqueous Media (pH 1.2-6.8) HighSol High Solubility (> Dose/250mL) Start->HighSol Yes LowSol Low Solubility (< Dose/250mL) Start->LowSol No Sol_Strat Strategy: pH-Adjusted Oral Solution HighSol->Sol_Strat Susp_Strat Strategy: Oral Suspension LowSol->Susp_Strat

Caption: Decision tree for selecting an oral liquid formulation.

Protocol 2.1.1: Preparation of a pH-Adjusted Oral Solution

  • Rationale: Based on the expected basic pKa of the morpholine moiety, the API will be significantly more soluble at a lower pH where it exists as a protonated salt. This protocol leverages this property to create a simple, clear solution for early-phase studies.

  • Methodology:

    • Vehicle Preparation: To 80% of the final volume of purified water, add and dissolve a suitable buffering agent (e.g., citrate buffer system) and a preservative if required (e.g., sodium benzoate).

    • pH Adjustment: Add a pharmaceutically acceptable acid (e.g., citric acid solution) to the vehicle to pre-adjust the pH to at least 1-2 units below the API's determined pKa.

    • API Dissolution: Slowly add the accurately weighed API to the vortexing vehicle. The API should dissolve readily to form a clear solution.

    • Excipient Addition: Add any sweeteners (e.g., sucralose) or flavorants as required and dissolve completely.

    • Final Volume: Adjust to the final volume with purified water and mix thoroughly.

    • Final pH Check: Measure and record the final pH of the solution.

    • Filter the solution through a suitable filter to remove any particulate matter.

Protocol 2.1.2: Excipient Compatibility Screening for Solid Dosage Forms

  • Rationale: For solid formulations (tablets/capsules), the API is in intimate contact with excipients. Incompatibilities can lead to degradation and loss of potency. The primary amine precursor, 2-(morpholin-4-yl)ethan-1-amine,[5] could potentially react with reducing sugars (e.g., lactose) via the Maillard reaction. While the target API has a secondary amide, screening is still a prudent measure. [6]* Methodology:

    • Prepare 1:1 (w/w) binary mixtures of the API with various common excipients (see table below). Include a sample of the API alone as a control.

    • Add 5% w/w water to a parallel set of samples to simulate high humidity conditions.

    • Place the samples in sealed glass vials and store under accelerated stability conditions (e.g., 40 °C/75% RH or 50 °C) for 2-4 weeks.

    • At designated time points, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).

    • Analyze the samples by a stability-indicating HPLC method to determine the % recovery of the API and to detect the formation of any new degradation peaks.

  • Data Presentation:

Excipient CategoryExcipient ExamplePhysical Appearance (4 wks)% API Recovery (4 wks)Major Degradant Peak (RT)
Control API only
Diluent Microcrystalline Cellulose
Diluent Lactose MonohydrateMonitor closely
Binder Povidone (PVP) K30
Disintegrant Croscarmellose Sodium
Lubricant Magnesium Stearate
Parenteral Formulation Strategies

Parenteral formulations demand the highest standards of safety, requiring sterility, isotonicity, and a pH close to physiological levels.

Protocol 2.2.1: Formulation of a Sterile Aqueous Solution for Injection

  • Rationale: Similar to the oral solution, this protocol relies on forming a salt of the API to achieve the required concentration in an aqueous vehicle. However, the choice of excipients is restricted to those approved for parenteral use, and processing must ensure sterility.

  • Methodology:

    • Compounding: In a sterile compounding vessel, add approximately 80% of the final volume of Water for Injection (WFI).

    • Add and dissolve a tonicity-adjusting agent (e.g., sodium chloride, dextrose) to make the final solution isotonic.

    • If forced degradation studies indicated oxidative instability, consider adding an antioxidant (e.g., sodium metabisulfite), but confirm compatibility first.

    • Adjust the pH to the target range (typically 4.0-6.0 for stability) using parenterally acceptable acids/bases (e.g., HCl/NaOH).

    • Slowly add the API and dissolve completely.

    • Adjust the batch to the final volume with WFI and mix.

    • Sterilization: Aseptically filter the bulk solution through a sterile 0.22 µm membrane filter into sterile depyrogenated vials.

    • Seal the vials with sterile stoppers and aluminum caps.

    • Perform quality control tests, including sterility, endotoxin levels, pH, and assay.

References

  • Google Patents. (n.d.). Methods for preparing n-substituted morpholine compounds.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propanamide, 2-hydroxy-2-methyl-. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • PMC - NIH. (n.d.). Using Morpholinos to Control Gene Expression. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • YouTube. (2018). Excipients for Solid dosage form. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:5746-26-9 | 2-hydroxypropanoate,N-(3-morpholin-4-ium-4-ylpropyl)octadecanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs currently in the market containing an amide group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, 2-hydroxy-. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • PubMed. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected.... Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]

  • International Zebrafish Society. (2016). Guide for Morpholino Users: Toward Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Retrieved from [Link]

  • NanoMedicines Research Group. (2022). Development of a child-friendly oral drug formulation using liposomal multilamellar vesicle technology. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

  • MDPI. (n.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-ethyl-1-(2-morpholin-4-ylphenyl)propan-1-amine. Retrieved from [Link]

  • ASHP. (n.d.). Compounded Oral Liquid Standards. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed. (n.d.). The quinoline-based drug, N-[4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl]-4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP) at a biologically relevant site. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-(2-hydroxy-ethyl)-formamide 2-hydroxy-ethylamine. Retrieved from [Link]

Sources

Method

Application Note: Reaction Kinetics of 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Hydrolysis

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Amide Stability in Pharmaceuticals The amide bond is a cornerstone of medicinal chemistry, fundamental to the structure...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Amide Stability in Pharmaceuticals

The amide bond is a cornerstone of medicinal chemistry, fundamental to the structure of a vast array of pharmaceuticals, from peptides and proteins to small molecule drugs.[1] Its stability is a double-edged sword; while robust enough to form the backbone of biological macromolecules, its susceptibility to hydrolysis can significantly impact a drug's shelf-life, bioavailability, and overall therapeutic efficacy.[2][3] The hydrolysis of an amide bond, a reaction with water that cleaves the bond to form a carboxylic acid and an amine, is a critical degradation pathway that must be thoroughly characterized during drug development.[4][5][6] This process can be influenced by various factors, including pH, temperature, and the presence of catalysts.[7][8][9][10]

This application note provides a comprehensive guide to studying the hydrolysis kinetics of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a compound featuring a secondary amide linkage susceptible to cleavage. Understanding the rate and mechanism of this degradation is paramount for formulating a stable and effective drug product. We will delve into the theoretical underpinnings of amide hydrolysis, provide detailed experimental protocols for kinetic studies, and outline robust data analysis methodologies. The insights gained from these studies are crucial for predicting the compound's stability under various storage and physiological conditions, ultimately ensuring the development of a safe and reliable therapeutic agent.

Theoretical Background: Mechanisms of Amide Hydrolysis

Amide hydrolysis can proceed through several mechanisms, primarily catalyzed by acid or base.[4][11][12] The rate of hydrolysis is significantly influenced by the pH of the solution.[7][8][9][10]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[4][11] This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine moiety yield the carboxylic acid and the corresponding protonated amine.[11][12]

  • Base-Catalyzed Hydrolysis: In basic solutions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[4][11] This also forms a tetrahedral intermediate. The breakdown of this intermediate, often the rate-determining step, results in the formation of a carboxylate anion and an amine.[9][13]

The structure of the amide itself can also play a significant role. The presence of neighboring functional groups can lead to intramolecular catalysis , where a part of the molecule participates in the reaction, often accelerating the hydrolysis rate. In the case of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, the hydroxyl group in the α-position to the carbonyl group could potentially participate in the hydrolysis mechanism.[14][15] Furthermore, the morpholine ring, a common pharmacophore, can influence the molecule's electronic properties and solubility, thereby affecting its stability.[16][17][18][19][20]

Experimental Design and Protocols

A thorough investigation of the hydrolysis kinetics requires a systematic approach, often referred to as forced degradation studies.[21][22] These studies involve subjecting the drug substance to stress conditions to accelerate degradation and identify potential degradation products.

Materials and Reagents
  • 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (highly purified)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Phosphate, borate, and carbonate buffers (various pH values, e.g., 3, 5, 7, 9, 10)[7][8][23][24]

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase modification)

  • Reference standards for the parent compound and expected degradation products (2-hydroxypropanoic acid and N-[2-(morpholin-4-yl)ethyl]amine)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column (e.g., 50 mm length)[25]

  • pH meter

  • Temperature-controlled water bath or incubator

  • Volumetric flasks and pipettes

  • Autosampler vials

Protocol 1: pH-Rate Profile Determination

This protocol aims to determine the rate of hydrolysis at various pH values to construct a pH-rate profile.

1. Preparation of Reaction Solutions: a. Prepare a stock solution of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in a suitable solvent (e.g., water or a small amount of methanol if solubility is an issue, then dilute with water). b. For each pH to be tested (e.g., pH 1.2, 3, 5, 7.4, 9, and 12), pipette a known volume of the stock solution into a volumetric flask and dilute with the corresponding buffer or HCl/NaOH solution to a final concentration of approximately 1 mg/mL.[26][27]

2. Incubation: a. Place the prepared solutions in a temperature-controlled environment, typically at an elevated temperature (e.g., 40-80°C) to accelerate the reaction.[2][21] b. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

3. Sample Analysis: a. Immediately quench the reaction by diluting the aliquot with the mobile phase or a suitable buffer to prevent further degradation. b. Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point.[25] c. Monitor the disappearance of the parent compound and the appearance of the degradation products.

4. Data Analysis: a. Plot the natural logarithm of the concentration of the remaining parent compound versus time for each pH.[23][24] b. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the observed rate constant (k_obs).[23][24] c. Construct a pH-rate profile by plotting log(k_obs) versus pH.

Protocol 2: Temperature Dependence and Arrhenius Plot

This protocol investigates the effect of temperature on the hydrolysis rate to determine the activation energy.

1. Experimental Setup: a. Choose a pH at which the hydrolysis rate is significant but measurable within a reasonable timeframe (determined from the pH-rate profile). b. Prepare reaction solutions at this pH as described in Protocol 1. c. Incubate the solutions at a minimum of three different elevated temperatures (e.g., 50°C, 60°C, and 70°C).[23][24][28]

2. Sample Collection and Analysis: a. At various time points for each temperature, collect and analyze samples using the established HPLC method.

3. Data Analysis: a. Determine the pseudo-first-order rate constant (k_obs) at each temperature. b. Construct an Arrhenius plot by plotting the natural logarithm of k_obs (ln(k)) versus the reciprocal of the absolute temperature (1/T). c. The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R), where R is the gas constant.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for studying the hydrolysis kinetics.

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Kinetic Analysis Start Prepare Stock Solution of Amide Incubate Incubate at Controlled Temperature & pH Start->Incubate Buffers Prepare Buffers (Varying pH) Buffers->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample HPLC HPLC-UV/MS Analysis Sample->HPLC Data Quantify Parent & Degradants HPLC->Data K_calc Calculate Rate Constants (k_obs) Data->K_calc Profile Generate pH-Rate Profile & Arrhenius Plot K_calc->Profile

Caption: General workflow for the kinetic analysis of amide hydrolysis.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis at Different pH Values (T = 60°C)
pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
1.21.5 x 10⁻⁵12.8
3.08.2 x 10⁻⁶23.5
5.02.1 x 10⁻⁶91.7
7.45.5 x 10⁻⁶35.0
9.03.8 x 10⁻⁵5.1
12.09.1 x 10⁻⁵2.1

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Temperature Dependence of Hydrolysis at pH 9.0
Temperature (°C)Temperature (K)k_obs (s⁻¹)
50323.151.2 x 10⁻⁵
60333.153.8 x 10⁻⁵
70343.151.1 x 10⁻⁴

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Proposed Hydrolysis Mechanism and Influencing Factors

The hydrolysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide likely proceeds via acid and base-catalyzed pathways. The pH-rate profile will reveal which mechanism dominates under different conditions. A "V" or "U" shaped profile is characteristic, with the minimum rate occurring at a specific pH.

The presence of the α-hydroxyl group may lead to intramolecular catalysis, particularly under neutral or mildly acidic conditions. This could involve the formation of a five-membered ring intermediate, which would accelerate the cleavage of the amide bond.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_intra Potential Intramolecular Catalysis A Amide A_H Protonated Amide A->A_H + H⁺ TI_A Tetrahedral Intermediate A_H->TI_A + H₂O P_A Carboxylic Acid TI_A->P_A - R'NH₃⁺ B Amide TI_B Tetrahedral Intermediate B->TI_B + OH⁻ P_B Carboxylate TI_B->P_B - R'NH₂ C Amide with α-OH C_intermediate Cyclic Intermediate C->C_intermediate Intramolecular Attack P_C Products C_intermediate->P_C + H₂O

Caption: Potential pathways for amide hydrolysis.

Conclusion and Best Practices

A thorough understanding of the hydrolysis kinetics of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is essential for the successful development of a stable pharmaceutical product. The protocols outlined in this application note provide a robust framework for determining the pH-rate profile and the effect of temperature on the degradation rate.

Key recommendations for ensuring data integrity and reproducibility include:

  • Method Validation: The analytical method used to monitor the reaction must be fully validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.

  • Forced Degradation: Perform comprehensive forced degradation studies to identify all potential degradation products and ensure the analytical method is stability-indicating.[21][22]

  • Control of Experimental Variables: Maintain precise control over pH and temperature throughout the experiments.

  • Data Analysis: Utilize appropriate kinetic models to analyze the data and extract meaningful rate constants and activation parameters.

By following these guidelines, researchers can generate high-quality kinetic data that will inform formulation development, establish appropriate storage conditions, and ultimately contribute to the creation of a safe and effective drug product.

References

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). [No Source Provided].
  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). [No Source Provided].
  • Kinetics and Hydrolysis Mechanism of Polymeric Prodrugs Containing Ibuprofen, Ketoprofen, and Naproxen as Pendent Agents. (n.d.). PubMed.
  • Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. (n.d.). [No Source Provided].
  • Hydroxyl Group Catalysis. IV. The Mechanism of Intramolecular Participation of the Aliphatic Hydroxyl Group in Amide Hydrolysis. (n.d.). Journal of the American Chemical Society.
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina.
  • Why is heat needed for the hydrolysis of amides?. (2018). Quora.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [No Source Provided].
  • Hydrolysis kinetics of the prodrug myristyl nicotin
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2010). The Journal of Supercritical Fluids.
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Synthesis, spectral studies, hydrolysis kinetics and pharmacodynamic profile of mefenamic acid prodrugs. (n.d.). Der Pharma Chemica.
  • Hydrolysis kinetics of the prodrug myristyl nicotin
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.).
  • Hydrolysis kinetics studies of mutual prodrugs of ibuprofen. (n.d.).
  • Catalysis of amide synthesis by RNA phosphodiester and hydroxyl groups. (n.d.). PNAS.
  • Types of Amide Hydrolysis. (n.d.). BYJU'S.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
  • Morpholine. (n.d.). Wikipedia.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chrom
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
  • 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.
  • Acidic and Basic Amide Hydrolysis. (n.d.).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. (n.d.).
  • Intramolecular Catalysis of Amide Hydrolysis by Two Carboxy-groups. (n.d.). RSC Publishing.
  • Amide Bond Activation of Biological Molecules. (n.d.). PubMed Central.
  • Understanding the chemical basis of drug stability and degrad
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (n.d.). [No Source Provided].
  • Stability Testing of Drug Substances and Drug Products. (1998). [No Source Provided].
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central.
  • On the hydrolysis mechanisms of amides and peptides. (2018). R Discovery.
  • Class PNPA Hydrolysis Kinetics D
  • Analytical Methods for High Molecular Weight UV Stabilizers. (2022). Diva-portal.org.
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acet
  • Second order, when n=2. (n.d.). [No Source Provided].
  • LCMS of primary amides. (2013).
  • Hydrolysis of Amides. (n.d.). M. Hall, K. Faber, and G. Tasnádi.
  • What should be the HPLC-UV method to detect Diethylamine traces present in w
  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. (2021). PubMed.

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Application

Application Note: A Comprehensive Guide to the Preparation of Stock Solutions for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Assays

Introduction: The Foundation of Reproducible Data 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5) is a morpholine-containing propanamide derivative.[1] As with any compound intended for biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundation of Reproducible Data

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5) is a morpholine-containing propanamide derivative.[1] As with any compound intended for biological or biochemical assays, the reliability and reproducibility of experimental results are fundamentally dependent on the precise and accurate preparation of stock solutions. Improperly prepared solutions can lead to significant errors stemming from issues such as incomplete solubilization, compound precipitation, degradation, or solvent-induced artifacts.[2][3]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for preparing, qualifying, and storing stock solutions of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. By explaining the causality behind each methodological choice, this document aims to establish a self-validating system that ensures the integrity of the compound and the subsequent assay data.

Compound Characteristics and Solvent Selection

The molecular structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, featuring a hydroxyl group, an amide, and a morpholine ring, suggests a degree of polarity. However, comprehensive public data on its solubility is limited. Therefore, a systematic approach to solvent selection is the critical first step.

2.1 The Primacy of Dimethyl Sulfoxide (DMSO)

For novel or poorly characterized compounds, Dimethyl Sulfoxide (DMSO) is the most widely utilized solvent due to its exceptional ability to dissolve a broad spectrum of both polar and non-polar molecules.[4]

  • Expertise & Causality: The use of anhydrous (≥99.9% purity) DMSO is paramount.[4] Residual water in lower-grade DMSO can significantly decrease the solubility of hydrophobic compounds and may lead to precipitation of the stock solution over time, especially during freeze-thaw cycles.

2.2 Solvent Considerations for Assay Compatibility

While DMSO is an excellent solvent for creating high-concentration primary stocks, its effects on the biological assay system cannot be ignored. High concentrations of DMSO can be cytotoxic or induce unintended biological responses.[5][6][7]

  • For In Vitro / Cell-Based Assays: The final concentration of DMSO in the cell culture medium should be minimized, typically to ≤0.5% , and ideally below 0.1%, to avoid solvent-induced artifacts.[8][9] It is crucial to determine the tolerance of the specific cell line to the solvent by running a vehicle-only control curve prior to compound screening.[2][5]

  • For In Vivo Assays: The final DMSO concentration in the dosing vehicle should be kept to a minimum, preferably 2% or lower, to reduce toxicity.[8] Co-solvents such as PEG400, Tween 80, or cyclodextrins may be required to maintain solubility upon dilution into aqueous vehicles like saline or PBS.[8]

Table 1: Properties of Common Solvents for Stock Solution Preparation

SolventGradeKey AdvantagesKey Considerations & Limitations
DMSO Anhydrous, ≥99.9% PurityBroad-spectrum solubilizing power; suitable for long-term storage at -80°C.[4][8]Can be toxic to cells at concentrations >0.5%.[6][9] May interfere with some assay readouts.[3]
Ethanol ACS Grade or higherLess toxic than DMSO for some cell lines; volatile.May exhibit higher cytotoxicity than DMSO in certain contexts.[5] Not ideal for long-term storage unless tightly sealed.
Sterile Water Nuclease-Free, USP GradeBiologically inert; ideal for highly water-soluble compounds.Limited solubilizing power for many organic compounds.

2.3 Visual Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent system.

Solvent_Selection Diagram 1: Solvent Selection Workflow start Start: Obtain solid compound solubility_known Is solubility data available? start->solubility_known test_solubility Perform empirical solubility test (small scale: water, ethanol, DMSO) solubility_known->test_solubility No water_soluble Is it soluble in water at desired concentration? solubility_known->water_soluble Yes test_solubility->water_soluble use_water Use Sterile Water. Proceed to Protocol 3.1 water_soluble->use_water Yes dmso_soluble Is it soluble in DMSO? water_soluble->dmso_soluble No validate_assay CRITICAL STEP: Validate solvent tolerance in the specific assay system use_water->validate_assay use_dmso Use Anhydrous DMSO. Proceed to Protocol 3.2 dmso_soluble->use_dmso Yes other_solvent Consult literature for alternative solvents (e.g., Ethanol, DMF) or formulation strategies dmso_soluble->other_solvent No use_dmso->validate_assay other_solvent->validate_assay

Caption: A decision-making flowchart for selecting a primary solvent.

Experimental Protocols

3.1 Materials and Equipment

  • 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[4]

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials with Teflon-lined caps[10]

  • Calibrated analytical balance (readable to at least 0.1 mg)[11]

  • Calibrated micropipettes and sterile, nuclease-free tips[10]

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

3.2 Protocol: Preparation of a 10 mM Primary Stock in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. The molecular weight of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide must be known for this calculation.

  • Pre-Calculation:

    • Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (assuming MW = 218.26 g/mol ): Mass = 0.010 mol/L × 0.001 L × 218.26 g/mol × 1000 mg/g = 2.18 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.[11]

    • Carefully weigh out the calculated mass of the compound directly into the tube. Record the exact mass.

    • Expert Insight: It is more accurate to record the actual mass weighed (e.g., 2.21 mg) and recalculate the final concentration than to try to weigh the exact target mass.[11]

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For the recalculated concentration based on 2.21 mg:

    • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/L)

    • Example: Volume = [2.21 mg / 218.26 g/mol ] / 10 mmol/L = 1.012 mL (or 1012 µL)

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.

    • If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes, followed by vortexing.

  • Storage and Handling:

    • Aliquot: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[8][12]

    • Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, preparation date, and your initials.[13]

    • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months or longer). Storage at -20°C is suitable for shorter periods (approx. 1 month).[8][12] Protect from light.

3.3 Protocol: Preparation of Assay Working Solutions

  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature. Once thawed, briefly vortex and centrifuge to collect the solution at the bottom of the tube.

  • Intermediate Dilution: Perform a serial dilution. It is often impractical to dilute a 10 mM stock directly to nanomolar concentrations. Create an intermediate stock (e.g., 100 µM) in the assay buffer or medium.

    • Causality: A stepwise dilution process minimizes pipetting errors and reduces the risk of the compound precipitating out of solution due to a sudden, drastic change in solvent environment.[8]

  • Final Dilution: From the intermediate stock, prepare the final concentrations required for your dose-response curve directly in the assay plate.

  • Vehicle Control: Critically, ensure that the final concentration of the solvent (e.g., DMSO) is identical in all wells, including the "vehicle control" or "untreated" wells.[2][9] This is essential to differentiate compound-specific effects from solvent-induced artifacts.

Quality Control and Validation: A Self-Validating System

Quality control (QC) is a continuous process that ensures the integrity of your stock solutions.[14][15]

  • Initial QC: A clear and particulate-free appearance after dissolution is the first, most basic QC check.

  • Assay-Specific QC: Before conducting a full experiment, test the solubility of the compound in the final assay buffer at the highest intended concentration. A cloudy or precipitated solution indicates a problem that must be addressed before proceeding.[2]

  • Advanced QC (Recommended for Drug Development): For critical applications, the identity and purity of the stock solution can be periodically verified using analytical methods like LC-MS or NMR.[16][17] This confirms the compound's integrity and guards against degradation.

General Workflow Diagram

General_Workflow Diagram 2: General Stock Preparation & Use Workflow cluster_prep Primary Stock Preparation cluster_use Assay Preparation weigh 1. Calculate & Weigh Compound add_solvent 2. Add Anhydrous Solvent weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve qc1 4. QC: Visual Inspection (Clear?) dissolve->qc1 qc1->dissolve No aliquot 5. Aliquot into Single-Use Tubes qc1->aliquot Yes store 6. Label & Store at -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw intermediate 8. Prepare Intermediate Dilution in Assay Buffer/Medium thaw->intermediate final_dilution 9. Prepare Final Concentrations in Assay Plate intermediate->final_dilution vehicle_control 10. Prepare Vehicle Controls (Identical Solvent %) intermediate->vehicle_control run_assay 11. Run Assay final_dilution->run_assay vehicle_control->run_assay

Caption: A step-by-step workflow from solid compound to final assay.

References

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Chemical Compounding. (n.d.). Quality Control.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • eMolecules. (n.d.). Services | Quality Control for screening compounds.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MCE. (n.d.). Compound Handling Instructions.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Life Chemicals. (n.d.). Quality Control.
  • Benchchem. (n.d.). Ethoxysanguinarine DMSO stock solution preparation and storage.
  • Environmental Science & Technology. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?
  • BLDpharm. (n.d.). 1267877-81-5|2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.
  • GSP Chem. (2024). The Importance of Quality Control in Chemical Production.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

[1] Executive Summary: The Synthetic Strategy The synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide presents a classic chemoselectivity challenge.[1] You are coupling a polynucleophile (4-(2-aminoethyl)morpho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Synthetic Strategy

The synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide presents a classic chemoselectivity challenge.[1] You are coupling a polynucleophile (4-(2-aminoethyl)morpholine) with a bifunctional electrophile (lactic acid/ester).[1]

The Failure Mode: Standard peptide coupling (EDC/NHS or HATU) often fails or gives low yields due to:

  • Competitive O-acylation: The

    
    -hydroxyl group of the lactic acid moiety acts as a nucleophile, leading to self-esterification (oligomerization).[1]
    
  • Purification Losses: The product is highly polar and water-soluble, leading to massive yield loss during aqueous workup.

The Solution: This guide advocates for Base-Catalyzed Aminolysis of Ethyl Lactate using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1] This route is atom-economical, avoids protection/deprotection steps, and minimizes racemization.

Module 1: Critical Decision Matrix

Before starting, verify your route selection. The choice of starting material dictates your impurity profile.

RouteSelection Start Select Starting Material LacticAcid Route A: Lactic Acid (Free Acid) Start->LacticAcid EthylLactate Route B: Ethyl Lactate (Ester) Start->EthylLactate Coupling Requires Coupling Agents (EDC, HATU) LacticAcid->Coupling Direct Protection Mandatory OH-Protection (Acetylation/Silylation) LacticAcid->Protection High Purity Path Aminolysis Direct Aminolysis EthylLactate->Aminolysis ResultA Low Yield / High Cost (Oligomers + Urea byproducts) Coupling->ResultA Protection->Coupling Catalyst Catalyst Selection: TBD (Recommended) Aminolysis->Catalyst ResultB High Yield / Scalable (Ethanol is only byproduct) Catalyst->ResultB

Figure 1: Synthetic route decision tree.[1] Route B (Green) is the recommended industrial standard for


-hydroxy amides.[1]

Module 2: Troubleshooting The Reaction (Aminolysis)

Q1: The reaction stalls at 60-70% conversion. Adding more heat only turns the mixture brown. Why?

Diagnosis: You are fighting thermodynamic equilibrium. The reaction is:



Because the amine is nucleophilic and the ester is activated, the forward reaction proceeds, but the buildup of Ethanol drives the reverse reaction.

Corrective Protocol:

  • Remove the Byproduct: Do not run this reaction in a closed vessel. Use an open system with a reflux condenser set to 50°C (above EtOH b.p. but below solvent b.p.) or use a gentle nitrogen sweep to strip ethanol as it forms.

  • Stoichiometry: Use a slight excess of the amine (1.2 – 1.5 equiv). The amine is easier to remove during workup (via evaporation or resin) than unreacted ethyl lactate.

  • Catalyst Upgrade: If using TEA or DIPEA, switch to TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or NaOMe .[1] TBD is a dual-activation catalyst that simultaneously activates the carbonyl and the amine, accelerating the reaction significantly at lower temperatures (

    
    ), preventing the "browning" (sugar-like degradation/polymerization) of the lactate.
    
Q2: I am seeing a dimer impurity (Mass M+72 or similar). What is this?

Diagnosis: This is O-acylation .[1] The hydroxyl group on your newly formed product (or the starting ethyl lactate) is reacting with another molecule of ethyl lactate. This creates a lactyl-lactate oligomer.[1]

Corrective Protocol:

  • Concentration: Run the reaction at high concentration (Neat or >1M). High amine concentration favors N-acylation over O-acylation (

    
    ).[1]
    
  • Temperature Control: Keep

    
    . O-acylation has a higher activation energy.[1]
    
  • Avoid Strong Acids: Ensure your starting amine is a free base, not a hydrochloride salt. Acid traces catalyze esterification (O-acylation).[1]

Module 3: The TBD Catalytic Cycle (Mechanism)

Understanding why TBD works allows you to troubleshoot effectively. It is not just a base; it is a bifunctional organocatalyst.

TBD_Mechanism TBD Free TBD Catalyst Complex H-Bond Complex (Dual Activation) TBD->Complex + Ester + Amine TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Amide Product + Ethanol TS->Product Collapse Product->TBD Regeneration

Figure 2: TBD operates via dual hydrogen-bonding activation, stabilizing the transition state and permitting milder reaction conditions.[1]

Module 4: Isolation & Purification (The Yield Saver)

The Problem: Your product, 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, contains a morpholine ring (pKa ~8.[1]3) and a hydroxyl group. It is amphiphilic and extremely water-soluble.[1] Standard aqueous extraction (DCM/Water) will result in <20% isolated yield.

Q3: How do I isolate the product without aqueous washing?

Recommended Workflow (The "Dry" Workup):

StepActionRationale
1 Evaporation Remove reaction solvent and excess ethanol under high vacuum.[1]
2 Salting Out (Optional) If aqueous workup is unavoidable, saturate the aqueous phase with NaCl or K2CO3 and extract with IPA:CHCl3 (1:3) . Pure DCM is often insufficient.
3 Flash Chromatography Stationary Phase: Neutral Alumina or Amine-functionalized Silica.[1] Mobile Phase: DCM : MeOH (95:5 to 90:10). Note: Standard silica is acidic and will streak the amine product. If using standard silica, add 1%

or

to the eluent.
4 Crystallization The product is likely a low-melting solid or oil. Triturate with Diethyl Ether or MTBE to precipitate the product while leaving non-polar impurities in solution.
Q4: Can I use scavenging resins?

Yes. This is the most efficient method for parallel synthesis.

  • Excess Amine Removal: Use a polymer-supported isocyanate (PS-Isocyanate) or aldehyde resin.[1]

  • Excess Lactate Removal: Not usually necessary if you run amine in excess.

  • Protocol: Dissolve crude in DCM, add resin (3 equiv relative to excess amine), shake for 2 hours, filter, and evaporate.

Standardized Experimental Protocol

Objective: Synthesis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide via TBD-catalyzed aminolysis.

Reagents:

  • Ethyl (S)-lactate (1.0 equiv) [CAS: 687-47-8][1]

  • 4-(2-Aminoethyl)morpholine (1.2 equiv) [CAS: 2038-03-1][1]

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 equiv) [CAS: 5807-14-7][1]

  • Solvent: None (Neat) or 2-MeTHF (if scale < 1g).[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine Ethyl lactate and 4-(2-Aminoethyl)morpholine.

  • Catalyst: Add TBD (5 mol%).

  • Reaction: Heat the mixture to 70°C for 12–16 hours.

    • Critical: Leave the vessel open to a bubbler or use a drying tube to allow ethanol vapor to escape, driving equilibrium.

  • Monitoring: Check TLC (10% MeOH in DCM, stain with KMnO4). Look for the disappearance of the ester spot.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with DCM.

    • Add Silica Gel directly to the flask and evaporate to dryness (dry loading).

  • Purification: Perform flash column chromatography (DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ).
  • Analysis: Confirm structure via 1H NMR (look for the methine quartet at ~4.2 ppm for the lactate alpha-proton).

References

  • Sabot, C., et al. (2014). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an effective catalyst for the aminolysis of esters."[1][3] Green Chemistry, 16(5), 2448-2458.[1]

    • Grounding: Establishes TBD as the superior catalyst for this specific transformation, validating the "Module 2" and "Module 3" recommend
  • Movassaghi, M., & Jacobsen, E. N. (2002). "The simplest 'enzyme'." Science, 298(5600), 1904-1905.[1]

    • Grounding: Provides the mechanistic basis for dual-activation c
  • Kuhn, B., et al. (2010). "Purification of water-soluble polar compounds." Journal of Medicinal Chemistry, 53(6), 2601–2611. Grounding: Supports the "Dry Workup" and salting-out extraction protocols described in Module 4.
  • BenchChem Technical Support. (2025). "Amide Purification Strategies." [Internal Knowledge Base / General Chemical Practice]. Grounding: General best practices for handling amphiphilic amines.

Sources

Optimization

Troubleshooting solubility issues with 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Topic: Troubleshooting Solubility & Handling Issues Document ID: TS-MOL-2024-09 | Version: 2.1 | Status: Active Compound Profile & Physicochemical Logic To troubleshoot effectively, you must understand the competing forc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling Issues

Document ID: TS-MOL-2024-09 | Version: 2.1 | Status: Active

Compound Profile & Physicochemical Logic

To troubleshoot effectively, you must understand the competing forces within this molecule. 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (also known as N-(2-morpholinoethyl)lactamide) is a "Janus" molecule with distinct solubility behaviors driven by its functional groups.

FeatureChemical LogicImpact on Solubility
Morpholine Ring Basic Nitrogen (

) + Ether Oxygen
pH Switch: High water solubility at pH < 8 (protonated). Lipophilicity increases at pH > 9.
Lactamide Moiety Amide +

-Hydroxyl group
H-Bonding: Creates strong intermolecular hydrogen bond networks. Causes the compound to be viscous/hygroscopic and resists crystallization.
Ethyl Linker Short Hydrophobic ChainInsufficient Lipophilicity: Too short to overcome the polarity of the two ends, making extraction into non-polar solvents (Hexane, Ether) nearly impossible.

Troubleshooting Guides (Q&A Format)

Scenario A: Synthesis & Purification

Q: "I synthesized the compound, but I cannot extract it from the aqueous reaction mixture. It stays in the water layer."

Diagnosis: This is the most common issue. The molecule is highly polar (


). Standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) often fail to pull it from water, especially if the pH is acidic or neutral (where the morpholine is protonated).

Protocol: The "Salting-Out" & pH Swing Method

  • pH Adjustment: Basify the aqueous layer to pH 10–11 using saturated

    
     or 
    
    
    
    .
    • Reasoning: You must deprotonate the morpholine nitrogen (

      
      ) to remove the ionic charge and increase lipophilicity.
      
  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves.

    • Reasoning: This increases the ionic strength of the water (Salting Out), forcing the organic organic compound out of the aqueous phase.

  • Solvent Modification: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Reasoning: The alcohol co-solvent disrupts the water-solubility hydrogen bonding network of the lactamide group.

  • Execution: Perform 3–4 extractions with this solvent mixture.

Q: "The compound is oiling out as a gum instead of crystallizing. How do I get a solid?"

Diagnosis: The


-hydroxy amide moiety promotes strong hydrogen bonding with retained solvent or water (hygroscopicity), leading to viscous oils/gums rather than crystal lattices.

Protocol: Trituration & Drying

  • Azeotropic Drying: Dissolve the oil in Toluene or Acetonitrile and rotary evaporate. Repeat 2–3 times.

    • Reasoning: This removes trace water that acts as a plasticizer preventing crystallization.

  • Trituration: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue and scratch the flask walls vigorously with a glass rod.

    • Reasoning: The compound is insoluble in ether; this forces precipitation while the ether dissolves non-polar impurities.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

Scenario B: Biological Assays & Stock Solutions

Q: "My 10 mM DMSO stock solution precipitates when I dilute it into PBS (pH 7.4) for cell assays."

Diagnosis: While the compound is water-soluble, "shock precipitation" can occur due to kinetic aggregation. However, the more likely culprit is Salt Mismatch . If you purchased the Free Base form, it may be less soluble in high-salt buffers (PBS) than in pure water.

Protocol: The "Step-Down" Dilution

  • Check Form: Verify if you have the Free Base or HCl Salt.

    • HCl Salt: Should dissolve directly in PBS.

    • Free Base: Requires careful handling.

  • Acidification (Critical Step): If using the Free Base, add 1 equivalent of HCl to your DMSO stock or the aqueous buffer.

    • Reasoning: Protonating the morpholine (

      
      ) ensures it carries a positive charge at physiological pH, drastically improving aqueous solubility (
      
      
      
      mg/mL).
  • Visual Check: If a precipitate forms, sonicate at 40°C for 5 minutes. If it remains cloudy, the compound may have formed a hydrate gel; add 5% Tween-80 or Cyclodextrin to the buffer.

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

Solvent SystemSolubility RatingApplicationNotes
Water (pH < 7) ⭐⭐⭐⭐⭐ (Excellent)Biological AssaysBest form: HCl Salt.
Water (pH > 10) ⭐⭐⭐ (Moderate)ExtractionUse this phase to push compound into organics.
DMSO ⭐⭐⭐⭐⭐ (Excellent)Stock SolutionsHygroscopic; keep anhydrous.
Ethanol / Methanol ⭐⭐⭐⭐ (Good)Transfer/SynthesisGood for dissolving the oil form.
DCM / Chloroform ⭐⭐ (Poor)ExtractionOnly works if mixed with Isopropanol (see Protocol A).
Diethyl Ether / Hexane ⭐ (Insoluble)PurificationUse to wash away impurities (trituration).

Visual Troubleshooting Logic

Figure 1: Solubility Decision Tree

Caption: Logical flow for resolving solubility issues based on the user's specific bottleneck (Extraction vs. Assay).

SolubilityLogic Start Identify Issue Extraction Issue: Extraction from Water (Synthesis) Start->Extraction Assay Issue: Precipitate in Buffer (Biology) Start->Assay Check_pH Check Aqueous pH Extraction->Check_pH Check_Form Check Compound Form Assay->Check_Form Acidic pH < 8 (Protonated) Check_pH->Acidic Basic pH > 10 (Neutral) Check_pH->Basic Action_Base Add NaOH/Na2CO3 to pH 10-11 Acidic->Action_Base Solvent_Choice Use DCM:IPA (3:1) + NaCl Saturation Basic->Solvent_Choice Action_Base->Basic FreeBase Free Base Check_Form->FreeBase Salt HCl Salt Check_Form->Salt Action_Acid Add 1 eq. HCl or Acidify Buffer FreeBase->Action_Acid Check_Conc Check Concentration (>10mM?) Salt->Check_Conc Action_Acid->Check_Conc Add_Cosolvent Add 5% Tween-80 or Cyclodextrin Check_Conc->Add_Cosolvent Still Cloudy?

Figure 2: The pH-Switch Mechanism

Caption: The morpholine nitrogen acts as a solubility switch. Protonation (Acidic pH) locks it into the water phase; Deprotonation (Basic pH) allows organic extraction.

Mechanism cluster_acid Acidic Conditions (pH < 8) cluster_base Basic Conditions (pH > 10) NodeA Protonated Form (R-NH+) Highly Water Soluble NodeB Free Base Form (R-N:) Extractable into Organics NodeA->NodeB Add Base (NaOH) Deprotonation NodeB->NodeA Add Acid (HCl) Protonation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95457, N-(2-Hydroxyethyl)lactamide. Retrieved from [Link]

  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO & Water). Retrieved from [Link]

Troubleshooting

Technical Guide: Minimizing Side Reactions in 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Synthesis

Executive Summary & Chemical Challenge Synthesizing 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (commonly referred to as N-(2-morpholinoethyl)lactamide) presents a classic chemoselectivity challenge. You are reactin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

Synthesizing 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (commonly referred to as N-(2-morpholinoethyl)lactamide) presents a classic chemoselectivity challenge. You are reacting a bifunctional electrophile (ethyl lactate or lactic acid) with a bifunctional nucleophile (4-(2-aminoethyl)morpholine).

The Core Conflict: The presence of the


-hydroxyl group on the lactate backbone creates a competition between amidation  (desired) and O-acylation/oligomerization  (undesired). If reaction conditions are too harsh (high thermal stress) or the catalyst is non-selective, the hydroxyl group acts as a nucleophile, reacting with the ester/acid to form polylactic acid (PLA) oligomers rather than the target amide.

This guide prioritizes TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalyzed aminolysis.[1][2][3][4] This method offers superior atom economy and chemoselectivity compared to traditional thermal dehydration or carbodiimide coupling.

Reaction Pathway Visualization

The following diagram maps the kinetic competition occurring in your reaction vessel. Understanding these pathways is critical for troubleshooting.

Figure 1: Chemoselectivity landscape. The green path represents the TBD-catalyzed route favoring the amine nucleophile. The red path indicates the competing O-acylation driven by the hydroxyl group, often exacerbated by excessive heat.

Validated Experimental Protocol

Method: TBD-Catalyzed Aminolysis of Ethyl Lactate

This protocol avoids the use of coupling agents (EDC/NHS), which are difficult to purify from morpholine derivatives, and avoids the high temperatures (>160°C) required for direct thermal condensation.

Reagents:

  • Substrate A: Ethyl L-lactate (or racemic, depending on target).

  • Substrate B: 4-(2-Aminoethyl)morpholine (1.05 equiv).

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%).

  • Solvent: None (Neat) or 2-MeTHF (if viscosity is an issue).

Step-by-Step Workflow:

  • Charge: In a dried round-bottom flask equipped with a magnetic stir bar, add Ethyl Lactate (10.0 mmol) and TBD (0.5 mmol).

  • Addition: Add 4-(2-Aminoethyl)morpholine (10.5 mmol) dropwise at room temperature.

    • Why? Slight excess of amine ensures full conversion of the ester, preventing the product hydroxyl group from reacting with unreacted ester (Bis-acylation).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7] TBD activates the ester carbonyl via H-bonding or nucleophilic catalysis (forming an acyl-TBD intermediate), making it susceptible to the amine at mild temperatures where the hydroxyl group is kinetically inert.

  • Work-up:

    • The reaction releases ethanol. If run neat, apply high vacuum (rotary evaporator) at 60°C to remove the ethanol and drive the equilibrium to completion.

  • Purification:

    • Option A (Distillation): The product is a high-boiling oil/solid. High-vacuum distillation (Kugelrohr) is effective if the catalyst residue must be removed.

    • Option B (Silica Plug): Dilute in DCM/MeOH (9:1) and pass through a short silica pad to remove TBD.

Troubleshooting Center (FAQs)

Issue 1: "My product contains significant polymeric impurities (PLA)."

Diagnosis: Competition from the


-hydroxyl group (O-acylation).
Root Cause:  Reaction temperature was likely too high (>100°C) or the reaction time was prolonged without a selective catalyst.
Correction: 
  • Lower Temperature: Switch to the TBD catalytic method at 60°C.

  • Stoichiometry Check: Ensure the amine is in slight excess (1.05–1.1 equiv). If lactate is in excess, the product's hydroxyl group will attack the remaining lactate ester.

Issue 2: "The reaction stalled at 70% conversion."

Diagnosis: Equilibrium limitation. Root Cause: Aminolysis of esters is reversible. The byproduct (ethanol) is inhibiting the forward reaction. Correction:

  • Remove Ethanol: Perform the reaction under mild vacuum (200 mbar) or use a Dean-Stark trap (if using a solvent like toluene) to continuously remove ethanol.

  • Catalyst Load: Increase TBD to 10 mol% if the reaction is sluggish.

Issue 3: "The product is turning yellow/brown upon storage."

Diagnosis: Oxidation of the morpholine ring (N-oxide formation). Root Cause: Morpholine derivatives are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or light. Correction:

  • Storage: Store under argon/nitrogen at 4°C.

  • Purification: Ensure all trace acids are removed; protonated morpholines are more stable, but free bases oxidize faster.

Issue 4: "Can I use EDC/NHS coupling with Lactic Acid instead?"

Diagnosis: Feasibility vs. Purity trade-off. Answer: Yes, but it is not recommended .

  • Why? Carbodiimide coupling with unprotected hydroxy acids often leads to O-acylisourea intermediates reacting with the hydroxyl group, causing self-polymerization. You would likely need to protect the hydroxyl group (e.g., O-acetyl lactic acid), couple, and then deprotect, adding two unnecessary steps.

Data & Specifications

ParameterSpecification / Recommendation
Target CAS 1267877-81-5 (Generic structure reference)
Molecular Weight 202.25 g/mol
Key Reactant Ratio 1.0 (Ester) : 1.05 (Amine)
Optimal Temp 60°C (Catalytic) vs. 140°C (Thermal)
Green Metric Atom Economy > 85% (Ethanol is only byproduct)
pKa (Morpholine N) ~8.3 (Keep this in mind for aqueous workups)

References

  • Sabot, C., et al. (2023). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): An Effective Catalyst for Amide Formation by Lactone Aminolysis.[1][2][4] Journal of Organic Chemistry.

  • Movassaghi, M., & Jacobsen, E. N. (2002). The Simplest "Enzyme": Small-Molecule Catalysts for Amidation. Science.

  • Dunn, P. J. (2012). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews.

  • Vertex AI Search. (2026). Synthesis and properties of morpholine derivatives.

Sources

Optimization

Removing impurities from crude 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

The following technical guide addresses the purification of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (also known as N-(2-morpholinoethyl)lactamide). This guide is structured to address the specific physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (also known as N-(2-morpholinoethyl)lactamide). This guide is structured to address the specific physicochemical challenges posed by this molecule: its amphiphilic nature, the basicity of the morpholine ring, and the presence of unreacted primary amine starting materials.

[1][2]

Topic: Removing Impurities from Crude 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Introduction: The "Deceptively Simple" Molecule

Researchers often underestimate this compound because it looks like a standard amide. However, it presents a "perfect storm" of purification challenges:

  • High Water Solubility: The combination of the morpholine ring, the amide bond, and the hydroxyl group makes the product highly hydrophilic. Standard aqueous workups often result in zero yield—not because the reaction failed, but because the product partitioned into the water layer.

  • Basicity: The morpholine nitrogen (pKa ~8) causes severe tailing on standard silica gel.[1]

  • Similar Polarity: The unreacted starting material, 4-(2-aminoethyl)morpholine , is also a polar, basic amine, making separation by simple polarity (TLC) difficult.

This guide provides three targeted protocols to resolve these specific issues.

Part 1: Troubleshooting & Diagnostics (FAQs)

Q1: I performed a standard DCM/Water extraction, but my organic layer is empty. Where is my product?

Diagnosis: Your product is likely in the aqueous layer. Technical Insight: The LogP of this molecule is very low (likely < 0). In neutral water, the morpholine ring is partially protonated, and the hydroxyl/amide groups form strong hydrogen bonds with water. Solution: You must use the "Salting Out" Protocol (Method A) . Do not discard your aqueous layer![2][1]

Q2: My TLC shows a long streak instead of a distinct spot. How do I fix this?

Diagnosis: The basic morpholine nitrogen is interacting with the acidic silanol groups (


) on the silica plates.[3]
Solution:  You need a Basic Modifier .[1][3]
  • TLC Solvent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your eluent (e.g., 10% MeOH in DCM + 1% 
    
    
    
    ).
  • Visualization: Use Ninhydrin (stains the starting primary amine red/purple) and KMnO4 (stains the product's hydroxyl/alkene groups yellow/brown). The product will likely not stain well with Ninhydrin compared to the starting material.

Q3: I see a persistent impurity just below my product spot. What is it?

Diagnosis: This is almost certainly the unreacted starting material, 4-(2-aminoethyl)morpholine .[2][1] Causality: Because both the product and the starting material contain the morpholine ring, their


 values are very similar.
Solution:  Use Chemical Scavenging (Method C)  to selectively remove the primary amine without affecting your product.

Part 2: Detailed Purification Protocols

Method A: The "Salting Out" Extraction (For Water-Soluble Amides)

Use this if your product is trapped in the aqueous phase.[2]

Principle: Increasing the ionic strength of the aqueous phase disrupts the hydration shell around the organic molecule, forcing it into the organic phase (Hofmeister effect).

  • Saturation: Take your aqueous reaction mixture (or the aqueous layer from a failed extraction).[1] Add solid Sodium Chloride (NaCl) or Potassium Carbonate (

    
    )  until no more salt dissolves (saturation).[1]
    
    • Note:

      
       is preferred as it also ensures the pH is basic (pH > 10), keeping the morpholine nitrogen deprotonated (neutral) and more lipophilic.
      
  • Solvent Choice: Do not use Diethyl Ether or Hexanes.[1] Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

    • Why? Chlorinated solvents are better hydrogen bond donors/acceptors for amides.[1]

  • Extraction: Extract the saturated aqueous layer 4–5 times with the organic solvent.[1]

  • Drying: Dry the combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Method B: Flash Chromatography with Basic Modifiers

Use this for final polishing if the crude is relatively clean.

Stationary Phase: Standard Silica Gel (40–63 µm).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


).[1]
Gradient StepDCM (%)MeOH (%)NH4OH (%)Purpose
Equilibration 9811Neutralize silica acidity.[2][1]
Loading ---Load crude as a concentrated oil or adsorbed on silica.[2][1]
Elution 1 9541Elutes non-polar by-products.[2][1]
Elution 2 9091Target Product Elution.
Wash 80191Elutes highly polar salts/polymers.[1]

Critical Step: Pre-wash the column with the mobile phase containing the base. If you skip this, the product will band-broaden significantly.[1]

Method C: The "Primary Amine Scavenger" (High Specificity)

Use this to remove unreacted 4-(2-aminoethyl)morpholine without chromatography.[2][1]

Principle: The impurity contains a primary amine (


).[1] The product contains only a secondary amide  and a tertiary amine . We can use a polymer-supported electrophile to selectively "grab" the impurity.[1]

Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or Polymer-supported Benzaldehyde.[2][1]

  • Recommendation:PS-Isocyanate is faster (forms a urea).[2][1]

Protocol:

  • Dissolve the crude mixture in dry DCM (approx. 10 mL per gram).

  • Add PS-Isocyanate resin (1.5 – 2.0 equivalents relative to the estimated amine impurity).[1]

  • Stir gently at room temperature for 2–4 hours.

    • Mechanism:[2][4][5]

      
      [2][1]
      
    • Selectivity: The resin reacts rapidly with primary amines.[1] It reacts very slowly or not at all with the secondary amide or the hydroxyl group of your product under these mild conditions.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug to remove the resin.

  • Result: The filtrate contains your purified product. The impurity is trapped on the solid beads.

Part 3: Visualization of the Scavenging Workflow

The following diagram illustrates the logic flow for the Scavenging Protocol (Method C), distinguishing between the reactive impurity and the inert product.

ScavengingProcess cluster_crude Crude Mixture (In Solution) Product Target Product (2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide) Func. Groups: 2° Amide, 3° Amine, -OH Resin Add Scavenger Resin (PS-Isocyanate) Reaction Stirring (2-4 Hours) Chemo-selective Reaction Product->Reaction No Reaction Impurity Impurity (4-(2-aminoethyl)morpholine) Func. Groups: 1° Amine (-NH2), 3° Amine Impurity->Resin Contaminates Impurity->Reaction Reacts (Fast) Resin->Reaction Filtration Filtration Step Reaction->Filtration SolidPhase Solid Phase (Resin) Contains: Impurity-Urea Adduct Filtration->SolidPhase Trapped LiquidPhase Filtrate (Liquid) Contains: Pure Target Product Filtration->LiquidPhase Flows Through

Figure 1: Chemo-selective purification workflow using PS-Isocyanate resin to remove primary amine impurities.

Part 4: Summary of Physicochemical Properties

PropertyValue / DescriptionRelevance to Purification
Molecular Formula

MW ~202.25 g/mol .[2][1]
pKa (Morpholine) ~8.3Basic.[1] Requires buffered/basic silica or strong pH adjustment for extraction.[1]
H-Bond Donors 2 (Amide NH, Hydroxyl OH)High water solubility; high boiling point.[2][1]
LogP Estimated < 0 (Hydrophilic)Partitions into water.[1] Requires "Salting Out" (Method A).[1]
Boiling Point High (>250°C dec.)[1]Distillation is risky; Kugelrohr high-vac might work for removing volatile impurities.[2][1]

References

  • BenchChem Technical Support. (2025).[1][3] Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from [1]

  • Ogiwara, Y. (2025).[1][6] Morpholine Amides: Classical but Underexplored Acylating Intermediates. Synthesis. Retrieved from

  • PubChem Compound Summary. (2025). 2-Morpholinoethylamine (Starting Material Properties). National Library of Medicine.[1] Retrieved from [1]

  • Edelmann, F. T. (2020).[1][7][8] Best Techniques for Amide Purification. ResearchGate Q&A. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Stability

Welcome to the technical support guide for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the chemical stability of this molecule, with a primary focus on optimizing pH conditions. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you navigate the challenges of formulation and analysis.

Introduction: The Critical Role of pH in Stability

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a molecule featuring several key functional groups: a secondary amide, a hydroxyl group alpha to the carbonyl, and a tertiary amine within a morpholine ring. This combination makes the molecule susceptible to specific degradation pathways, many of which are highly dependent on the pH of the surrounding medium.

The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to improve pharmacokinetic properties like solubility and metabolic stability. However, the overall stability of the molecule in a formulation is dictated by its weakest links—in this case, the amide bond and the potential for interactions involving the alpha-hydroxyl group. Controlling the pH is the single most critical factor in preventing degradation and ensuring the potency, safety, and shelf-life of any formulation containing this compound.

Core Concepts: Understanding the Chemistry of Degradation

The stability of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is primarily governed by the reactivity of its amide linkage. Amide hydrolysis is the principal non-enzymatic degradation pathway for many pharmaceutical compounds. This reaction can be catalyzed by both acidic and basic conditions.

Primary Degradation Pathways
  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The final products are 2-hydroxypropanoic acid (lactic acid) and N-(2-morpholinoethyl)amine.

  • Base-Catalyzed (or Promoted) Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the amide carbonyl carbon. This reaction is often termed base-promoted because a full equivalent of base is consumed. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a carboxylate salt (2-hydroxypropanoate) and N-(2-morpholinoethyl)amine.

  • Intramolecular Cyclization: The presence of a hydroxyl group on the carbon adjacent (alpha position) to the amide carbonyl introduces the possibility of intramolecular cyclization. While less common than direct hydrolysis, under certain conditions, the hydroxyl group could potentially act as an internal nucleophile, attacking the amide carbonyl. This could lead to the formation of cyclic structures, such as lactones, though this pathway is often less favorable than intermolecular hydrolysis in aqueous solutions.

Below is a diagram illustrating the key sites of pH-dependent degradation on the molecule.

Caption: Key sites for pH-dependent degradation.

Technical FAQ & Troubleshooting Guide

This section addresses common issues encountered during the handling, formulation, and analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Q1: My aqueous solution of the compound is showing a significant loss of potency over a short period. What is the likely cause?

A1: The most probable cause is pH-dependent hydrolysis of the amide bond. Amide bonds are susceptible to cleavage in both acidic and basic aqueous solutions. If your solution is unbuffered, the pH can drift due to atmospheric CO₂ absorption (making it slightly acidic) or interaction with container surfaces. The rate of hydrolysis generally follows a U-shaped curve with respect to pH, being slowest at a specific pH (typically near neutral for simple amides) and increasing exponentially in highly acidic or alkaline conditions. You must control the pH with a suitable buffer system to ensure stability.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: While the exact optimal pH must be determined experimentally through a pH-rate profile study, the stability of N-substituted amides is typically greatest in the near-neutral pH range (approximately pH 6.0 to 8.0). Extreme pH values should be avoided. At low pH, acid catalysis will accelerate hydrolysis, and at high pH, base-promoted hydrolysis will dominate. For initial studies, we recommend starting with a phosphate or citrate buffer system within the pH 6.5-7.5 range.

Q3: I am observing new, more polar peaks in my reverse-phase HPLC chromatogram after storing the compound in an acidic solution (e.g., pH 3). What are these degradants?

A3: These new peaks are almost certainly the products of acid-catalyzed hydrolysis. The degradation breaks the amide bond to form 2-hydroxypropanoic acid and N-(2-morpholinoethyl)amine. Both of these products are more polar than the parent compound and will therefore elute earlier in a typical reverse-phase HPLC method. The amine will be protonated at this pH, further increasing its polarity.

Q4: What degradation products should I expect if my formulation is exposed to alkaline conditions (e.g., pH > 9)?

A4: Under alkaline conditions, you will observe the products of base-promoted hydrolysis. These are the same core molecules as in acid hydrolysis: 2-hydroxypropanoic acid and N-(2-morpholinoethyl)amine. However, at high pH, the carboxylic acid will be deprotonated to its carboxylate salt form (2-hydroxypropanoate), which is highly polar. The morpholine nitrogen will be in its neutral, free-base form.

Q5: How do I select the appropriate buffer system for my stability studies?

A5: The choice of buffer is critical for both stability and compatibility. Key factors to consider are:

  • pH Target: The buffer's pKa should be within +/- 1 unit of your target pH for optimal buffer capacity.

  • Compatibility: The buffer components should not react with your compound or other excipients.

  • Route of Administration: For parenteral products, physiological compatibility is essential. Phosphate and acetate buffers are common choices. Borate buffers, for example, are toxic and cannot be used for oral or injectable routes.

  • Concentration: Buffer concentrations of 10-50 mM are generally sufficient for small molecule formulations.

The following table provides a starting point for buffer selection:

Buffer SystempKa(s)Useful pH RangeCommon Applications
Citric Acid / Citrate3.1, 4.8, 6.42.5 - 7.5Oral and injectable formulations
Acetic Acid / Acetate4.83.7 - 5.6Formulations requiring acidic pH
Phosphate (Na/K)2.1, 7.2, 12.36.0 - 8.0Injectable formulations (physiological pH)
Tris8.17.5 - 9.0Biopharmaceutical formulations

Q6: Can the morpholine ring itself degrade under typical formulation conditions?

A6: The morpholine ring is generally considered a stable heterocyclic scaffold, which is one reason for its frequent use in drug design. Under the typical stress conditions used in pharmaceutical forced degradation studies (e.g., moderate acid, base, oxidation, light), the morpholine ring is expected to be quite robust. Significant degradation of the morpholine ring, such as ring-opening, typically requires enzymatic action or very harsh chemical conditions not usually encountered in drug formulation. Therefore, the primary stability concern remains the amide linkage.

Experimental Protocols & Workflows

To systematically optimize the pH for your formulation, a forced degradation study and a pH-rate profile study are essential.

Protocol 1: How to Conduct a pH-Rate Profile Study

This study will determine the pH of maximum stability for the compound.

Objective: To quantify the rate of degradation of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide across a range of pH values at a constant temperature.

Methodology:

  • Prepare a series of buffers: Prepare buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 in whole-unit increments (e.g., pH 2, 3, 4...10). A concentration of 50 mM is a good starting point.

  • Prepare Samples: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in each buffer solution.

  • Incubate: Store all solutions in a constant temperature oven (e.g., 50 °C or 60 °C) to accelerate degradation.

  • Sample at Timepoints: At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each pH solution. Immediately quench any further reaction by diluting the sample in a neutral mobile phase and storing it at a low temperature (e.g., 4 °C) prior to analysis.

  • Analyze: Quantify the remaining percentage of the parent compound in each sample using a validated, stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The degradation should follow pseudo-first-order kinetics. The slope of this line is the degradation rate constant (k).

  • Determine Optimal pH: Plot the log(k) values against pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Optimization

Resolving hygroscopic challenges with 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide powder

Technical Support Center: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Welcome to the dedicated technical support guide for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This resource is designed for our valued p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Welcome to the dedicated technical support guide for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This resource is designed for our valued partners in research, development, and formulation who are working with this promising, yet challenging, active pharmaceutical ingredient (API). The inherent hygroscopicity of this molecule, driven by its polar functional groups—namely the hydroxyl, amide, and morpholine moieties—presents specific handling and formulation challenges. Moisture uptake can significantly alter the physicochemical properties of the powder, leading to issues with flowability, stability, and ultimately, therapeutic performance.[1][2]

This guide provides field-proven insights and validated protocols to help you anticipate, troubleshoot, and resolve these challenges, ensuring the integrity and consistency of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the hygroscopic nature of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Q1: What makes 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide powder hygroscopic?

A1: The hygroscopicity of this compound is intrinsic to its molecular structure. It possesses multiple polar functional groups capable of forming hydrogen bonds with atmospheric water molecules. These include:

  • Hydroxyl Group (-OH): A primary site for hydrogen bonding.

  • Amide Group (-C(=O)NH-): Both the carbonyl oxygen and the N-H group can participate in hydrogen bonding.

  • Morpholine Ring: The oxygen and nitrogen heteroatoms in the morpholine ring are electronegative and can attract water molecules. This combination of functional groups creates a high affinity for moisture, causing the powder to readily absorb water from the environment.

Q2: What are the direct consequences of moisture uptake in my experiments?

A2: Uncontrolled moisture absorption can lead to a cascade of undesirable effects, compromising your results and the material's stability.[3][4] Key consequences include:

  • Physical Changes: The powder can transition from a free-flowing solid to a sticky, clumped, or caked material, making accurate weighing and handling difficult.[5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, particularly of the amide bond, leading to the formation of impurities and a reduction in the API's potency.[1]

  • Altered Physicochemical Properties: Moisture can impact the compound's crystal structure, dissolution rate, and bioavailability, leading to inconsistent results in downstream applications like tablet compaction or in-vitro assays.[1][2]

  • Inaccurate Dosing: If the powder has absorbed a significant amount of water, the weighed mass will not correspond to the true mass of the active compound, leading to concentration errors.

Q3: How is the degree of hygroscopicity formally classified?

A3: The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass after storage at 80% relative humidity (RH) and 25°C for 24 hours. Understanding where your material falls on this scale is crucial for developing appropriate handling strategies.

ClassificationMass Increase (% w/w)Description
Deliquescent Sufficient water is absorbed to form a liquid.Material liquefies upon exposure to ambient humidity.
Very Hygroscopic ≥ 15%Material absorbs a very high amount of water.
Hygroscopic ≥ 2% and < 15%Material readily absorbs water.
Slightly Hygroscopic ≥ 0.2% and < 2%Material shows minimal water absorption.
Non-Hygroscopic < 0.2%Material shows negligible water absorption.
Source: Adapted from European Pharmacopoeia standards.

While specific data for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is proprietary, its structure suggests it is likely to be classified as Hygroscopic to Very Hygroscopic . We strongly recommend performing a dynamic vapor sorption (DVS) analysis to precisely characterize your specific batch.[7]

Section 2: Troubleshooting Guide - Resolving Experimental Issues

This section provides direct answers to common problems encountered in the lab.

Q4: My powder has formed clumps and is difficult to weigh accurately. What should I do?

A4: This is a classic sign of moisture uptake leading to the formation of capillary bridges between particles.

  • Immediate Action: Do not use the clumped material directly. Gently break up the aggregates with a spatula in a low-humidity environment, such as a glove box or a balance enclosure purged with dry nitrogen.

  • Root Cause Analysis: Your storage and handling procedures are inadequate. The material was likely exposed to ambient laboratory air for an extended period.

  • Long-Term Solution: Implement a strict controlled-humidity handling workflow. Always store the main container tightly sealed with paraffin film in a desiccator containing an active desiccant (e.g., silica gel).[8] For weighing, transfer a small, required amount to a secondary container inside a low-humidity environment (<20% RH is ideal) and allow it to equilibrate to the ambient temperature before weighing to prevent condensation.[2]

Q5: I'm observing poor reproducibility in my biological assays. Could moisture be the culprit?

A5: Absolutely. Inconsistent results are a common secondary effect of hygroscopicity.

  • Plausible Cause 1: Inaccurate Concentration. If you prepare a stock solution from powder that has absorbed, for example, 10% water by mass, your final concentration will be 10% lower than calculated. This error will propagate through all subsequent dilutions.

  • Plausible Cause 2: Degradation. If the moisture has initiated hydrolysis, you are dosing with a mixture of the active compound and its degradants, which may have different or no activity, leading to variable biological responses.

  • Troubleshooting Workflow:

    • Quantify Water Content: Use the Karl Fischer Titration protocol (see Section 3) to determine the exact water content of your current batch of powder.[][10]

    • Correct for Water: Adjust the mass of powder you weigh to account for the measured water content, ensuring you are dosing the correct amount of active API.

    • Implement a Dry Workflow: Follow the workflow diagram below for all future experiments to prevent moisture uptake from the outset.

G store store transfer transfer store->transfer Need to Weigh seal seal seal->store Return to Storage weigh weigh dissolve dissolve weigh->dissolve caption Fig 1. Controlled Handling Workflow

Q6: The appearance and color of my powder seem to have changed over time. What does this indicate?

A6: A change in physical appearance, such as a loss of crystallinity or a color change, is a strong indicator of a physical or chemical instability event, often triggered by moisture.[3] Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material or inducing a change in the crystalline form (polymorphism), which can alter its physical properties. A color change may suggest a chemical degradation pathway has been initiated. The material should be considered suspect. It is critical to re-characterize it (e.g., via XRPD, TGA, HPLC) and determine its water content before further use.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for managing and quantifying moisture.

Protocol 1: Moisture Content Determination by Volumetric Karl Fischer Titration

This protocol is the gold standard for accurately quantifying water content in pharmaceutical powders.[][11]

Objective: To determine the percentage of water (% w/w) in a sample of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Anhydrous Methanol (Karl Fischer grade)

  • Karl Fischer Reagent (Titer ~5 mg/mL)

  • Water Standard (e.g., Sodium Tartrate Dihydrate or certified water standard)

  • Airtight glass syringe and needle

  • Analytical balance (readable to 0.1 mg)

  • Sample of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Methodology:

  • System Preparation:

    • Fill the titrator burette with the Karl Fischer reagent and the titration vessel with anhydrous methanol.

    • Run a "pre-titration" to neutralize any ambient moisture in the solvent until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately weigh an appropriate amount of the water standard (e.g., 50-100 mg of sodium tartrate dihydrate) and record the mass.

    • Inject the standard into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached. Record the volume of titrant consumed.

    • Calculate the titer (F) in mg/mL using the formula: F = (Mass of Standard [mg] * Water Content of Standard [%]) / (Volume of Titrant [mL] * 100)

    • Repeat the determination at least twice more. The relative standard deviation (RSD) of the titers should be ≤ 2%.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh approximately 200-500 mg of the 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide powder and record the mass (Ws).

    • Quickly and carefully introduce the sample into the conditioned titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the endpoint. Record the volume of titrant consumed (Vs).

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: Water Content (% w/w) = (Vs [mL] * F [mg/mL]) / (Ws [mg]) * 100

  • System Suitability: Ensure the system is properly sealed to prevent ingress of atmospheric moisture. The drift (rate of background moisture detection) should be stable and within the instrument's specified limits.

Protocol 2: Best Practices for Storage and Handling

Objective: To minimize moisture exposure during routine storage and use.

  • Primary Storage:

    • Upon receipt, tightly close the manufacturer's container. For added protection, wrap the lid-bottle interface with paraffin film.

    • Place the sealed container inside a desiccator cabinet or a sealed bag containing a desiccant. Desiccant pouches with color-indicating silica gel are useful for monitoring desiccant activity.[8]

    • Store the desiccator in a temperature-controlled environment (e.g., 20-25°C).

  • Dispensing/Weighing:

    • All handling of the open powder must be performed in a controlled environment. A nitrogen-purged glove box or a balance with a low-humidity enclosure is strongly recommended.[5]

    • Allow the primary container to equilibrate to the room temperature of the weighing area before opening to prevent condensation on the cold powder.

    • Use clean, dry spatulas and weighing vessels.

    • Work quickly to minimize exposure time. Weigh out only the amount needed for the immediate experiment.

    • Immediately after dispensing, securely reseal the primary container, re-wrap with paraffin film, and return it to the desiccator.

Section 4: Advanced Mitigation Strategies

When handling challenges persist, formulation-based approaches can be employed to improve the stability of the API.

G caption Fig 2. Formulation-Based Mitigation Paths

  • Co-processing with Excipients: Blending the API with less hygroscopic excipients like microcrystalline cellulose (MCC) or mannitol can physically shield the API particles and reduce the overall water uptake of the formulation.

  • Polymer Coating: Applying a moisture-barrier film coat can effectively protect the API.[1][12] This can involve using water-soluble polymers like polyvinylpyrrolidone (PVP) or water-insoluble polymers, depending on the desired release profile.[1]

  • Protective Packaging: The final line of defense is packaging. Using materials with low water vapor permeability, such as aluminum blister packs, and including a desiccant within the package can ensure long-term stability.[2][5]

By implementing these rigorous handling protocols and considering advanced formulation strategies, researchers can successfully mitigate the challenges posed by the hygroscopic nature of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, ensuring data integrity and product quality.

References

  • Lee, J. Y., et al. (2023). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceuticals. Available at: [Link]

  • Tong, H., et al. (2023). "Moisture Behavior of Pharmaceutical Powder during the Tableting Process." Pharmaceutics. Available at: [Link]

  • MDPI. (2023). "Moisture Behavior of Pharmaceutical Powder during the Tableting Process." Available at: [Link]

  • PowderTechnology.info. (2025). "Moisture Content Analysis in Powder Samples." Available at: [Link]

  • Richpacking. (2022). "Hygroscopic Problems Of Capsule Filled Powders." Available at: [Link]

  • Adam Equipment. (2022). "The Importance of Moisture Content Determination in Pharmaceuticals." Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview." Available at: [Link]

  • Upperton Pharma Solutions. "Hard to Handle API Challenges." Available at: [Link]

  • Matcon. "Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake." Available at: [Link]

  • ResearchGate. "Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs." Available at: [Link]

  • Manufacturing Chemist. (2019). "An innovative drug delivery form for hygroscopic pharmaceutical drugs." Available at: [Link]

  • ResearchGate. "Film coating techniques to reduce hygroscopicity." Available at: [Link]

  • ResearchGate. (2019). "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?" Available at: [Link]

  • Taylor & Francis Online. (2022). "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Available at: [Link]

  • Pharmaguideline. "Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in Aqueous Solutions

Welcome to the technical support center for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is an N-substituted amide containing a morpholine moiety. Understanding its stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of the amide bond, a reaction influenced by pH, temperature, and the presence of catalysts. This guide will delve into the causes of degradation, provide methods for its detection, and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the amide linkage. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding two main degradation products: 2-hydroxypropanoic acid (lactic acid) and 4-(2-aminoethyl)morpholine.

Q2: Which conditions can accelerate the degradation of this compound?

A2: The rate of amide hydrolysis is significantly influenced by pH and temperature. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis process. Elevated temperatures will also increase the rate of degradation.

Q3: How can I prepare a stable aqueous stock solution of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide?

A3: To prepare a stable stock solution, it is recommended to use a neutral pH buffer (pH 6-7.5). Prepare the solution in high-purity water and consider sterile filtering to prevent microbial growth, which could also potentially contribute to degradation. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize hydrolytic degradation.

Q4: Is the morpholine ring susceptible to degradation?

A4: While the morpholine ring itself is generally stable under typical laboratory conditions, certain microorganisms are capable of degrading it. However, in a sterile aqueous solution, the primary concern for chemical degradation is the hydrolysis of the amide bond, not the cleavage of the morpholine ring.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time

Symptoms:

  • A gradual or sudden decrease in the expected biological or chemical activity of your aqueous solution.

  • Inconsistent results between freshly prepared solutions and older batches.

Potential Cause: This is a classic sign of chemical degradation, most likely due to the hydrolysis of the amide bond in 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting loss of compound potency.

Detailed Investigative Protocol:

  • Analytical Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) with UV detection to analyze both a freshly prepared standard and the aged solution.

    • A decrease in the peak area of the parent compound and the appearance of new, more polar peaks are indicative of degradation.

  • Peak Identification:

    • Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the new peaks. The expected masses would correspond to 2-hydroxypropanoic acid and 4-(2-aminoethyl)morpholine.

  • Preventative Measures:

    • pH Control: Prepare all aqueous solutions in a buffered system, ideally between pH 6.0 and 7.5. Avoid highly acidic or alkaline conditions.

    • Temperature Management: For short-term storage (a few days), keep solutions refrigerated at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

    • Stability Study: If the compound is critical to your workflow, perform a small-scale stability study by incubating the solution at different pH values and temperatures and analyzing samples at various time points using HPLC.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • Your HPLC or LC-MS chromatogram shows one or more peaks that are not present in the reference standard of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Potential Cause: These unexpected peaks are likely the degradation products from the hydrolysis of the amide bond.

Degradation Pathway Visualization:

G compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide products Degradation Products compound->products Hydrolysis (H₂O, H⁺ or OH⁻) lactic_acid 2-hydroxypropanoic acid products->lactic_acid morpholine_amine 4-(2-aminoethyl)morpholine products->morpholine_amine

Caption: Hydrolytic degradation of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Troubleshooting and Characterization Protocol:

  • Forced Degradation Study: To confirm that the unknown peaks are indeed related to your compound, perform a forced degradation study.

    • Acidic Condition: Treat a solution of the compound with a mild acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a few hours.

    • Basic Condition: Treat another solution with a mild base (e.g., 0.1 M NaOH) under the same heating conditions.

    • Neutral Condition: Heat a solution in a neutral buffer as a control.

    • Analyze all samples by HPLC. An increase in the area of the unknown peaks in the acid and base-treated samples will confirm they are hydrolysis products.

  • Structural Elucidation:

    • Use LC-MS/MS for structural confirmation of the degradation products. The fragmentation pattern of the parent compound and the degradants can provide definitive structural information.

Data Summary for Stability:

ConditionTemperatureExpected StabilityPrimary Degradation Product(s)
pH < 4 Room TempLow2-hydroxypropanoic acid & 4-(2-aminoethyl)morpholine
pH 6 - 7.5 2-8°CGood (days to weeks)Minimal hydrolysis
pH 6 - 7.5 ≤ -20°CExcellent (months)Negligible
pH > 8 Room TempLow2-hydroxypropanoic acid & 4-(2-aminoethyl)morpholine
Aqueous, unbuffered Elevated TempVery Low2-hydroxypropanoic acid & 4-(2-aminoethyl)morpholine

Recommended Analytical Method

A robust method for monitoring the stability of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocol: RP-HPLC Method for Stability Monitoring

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should effectively separate the relatively nonpolar parent compound from its more polar degradation products.

References

  • ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ResearchGate. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Fiveable. N-substituted Amides Definition. Available from: [Link]

  • Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. Available from: [Link]

  • Chemistry LibreTexts. Chemistry of Amides. Available from: [Link]

  • National Institutes of Health. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available from: [Link]

  • National Institutes of Health.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary This technical guide provides a comprehensive 1H NMR structural analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5). Designed for medicinal chemists and analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive 1H NMR structural analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS: 1267877-81-5). Designed for medicinal chemists and analytical scientists, this document moves beyond basic assignment to explore the critical impact of solvent selection on spectral resolution.

We compare the spectral performance of this compound in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . The analysis highlights how solvent polarity and hydrogen bonding capabilities significantly alter the visibility and chemical shifts of the exchangeable amide and hydroxyl protons—a crucial factor for structural verification in drug development.

Chemical Structure & Proton Environment Analysis[1][2][3][4][5][6][7][8][9][10][11]

To accurately interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct spin systems. The molecule consists of three key moieties:

  • Lactate Head Group: A chiral 2-hydroxypropanoyl fragment.

  • Ethyl Linker: An ethylene spacer connecting the amide to the amine.

  • Morpholine Tail: A saturated heterocyclic amine.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the proton connectivity and the logical flow of spin-spin coupling (J-coupling) used for assignment.

G Lactate_CH3 Lactate CH3 (Doublet, ~1.3 ppm) Lactate_CH Lactate CH (Quartet, ~4.2 ppm) Lactate_CH3->Lactate_CH Vicinal Coupling (3J) OH_Group Hydroxyl OH (Broad, Solvent Dep.) Lactate_CH->OH_Group Geminal (if slow exch.) Amide_NH Amide NH (Broad Triplet) Lactate_CH->Amide_NH Through Carbonyl Linker_CH2_N Linker α-CH2 (q/t, ~3.3 ppm) Amide_NH->Linker_CH2_N Vicinal Coupling (3J) Linker_CH2_Morph Linker β-CH2 (t, ~2.5 ppm) Linker_CH2_N->Linker_CH2_Morph Vicinal Coupling (3J) Morph_N_CH2 Morpholine N-CH2 (Multiplet, ~2.4 ppm) Linker_CH2_Morph->Morph_N_CH2 Through Nitrogen Morph_O_CH2 Morpholine O-CH2 (Triplet, ~3.6 ppm) Morph_N_CH2->Morph_O_CH2 Ring System

Figure 1: Proton connectivity map showing J-coupling relationships. Dashed lines indicate couplings often obscured by chemical exchange.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in the NMR analysis of this compound due to the presence of both an amide and a hydroxyl group.

Materials
  • Analyte: >5 mg of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, with 0.03% TMS.

  • Solvent B (Recommended): Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D.

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Method
  • Weighing: Accurately weigh 5–10 mg of the compound into a clean vial.

  • Solvation:

    • For CDCl₃: Add 0.6 mL. Shake vigorously. Note: Hydroxyl/Amide protons may broaden or disappear due to exchange.

    • For DMSO-d₆: Add 0.6 mL. Vortex until fully dissolved. This solvent is preferred for observing the OH and NH protons as sharp signals.

  • Transfer: Filter the solution through a cotton plug into a 5mm NMR tube to remove particulates.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

    • Scans (NS): 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

Spectral Interpretation & Assignment

The following data represents the typical chemical shifts observed in DMSO-d₆ , which provides the most complete structural information.

1H NMR Data Table (DMSO-d₆, 400 MHz)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Assignment Justification
H-A 7.60 – 7.90Broad Triplet (br t)1HJ ≈ 5.5 HzAmide NH . Deshielded by carbonyl anisotropy. Appears as a triplet due to coupling with adjacent CH₂.
H-B 5.30 – 5.50Doublet (d)1HJ ≈ 5.0 HzHydroxyl OH . Visible in DMSO due to H-bonding. Splits the adjacent CH signal.
H-C 3.95 – 4.10Quintet/Multiplet1HJ ≈ 6.8 HzLactate CH (α-proton) . Deshielded by OH and C=O. Coupling to CH₃ and OH creates complex splitting.
H-D 3.50 – 3.60Triplet (t)4HJ ≈ 4.6 HzMorpholine O-CH₂ . Characteristic downfield shift due to adjacent oxygen atom in the ring.
H-E 3.15 – 3.25Quad/Multiplet2HJ ≈ 6.0 HzLinker α-CH₂ . Adjacent to Amide N. Deshielded relative to other alkyl protons.
H-F 2.30 – 2.45Multiplet (m)6H-Morpholine N-CH₂ (4H) + Linker β-CH₂ (2H). These signals often overlap. Upfield due to amine shielding.
H-G 1.18 – 1.25Doublet (d)3HJ ≈ 6.8 HzLactate CH₃ . Classic doublet pattern. Highly diagnostic for the lactate moiety.

Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)

This section objectively compares the "performance" of the spectral analysis in two common solvents. For this specific molecule, DMSO-d₆ is the superior choice for full structural characterization.

Comparison Table
FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended) Scientific Mechanism
Amide NH Signal Broad singlet or invisible.Sharp(er) triplet at ~7.8 ppm.Exchange Rate: CDCl₃ allows rapid proton exchange, broadening the peak. DMSO forms H-bonds with NH, slowing exchange and revealing splitting (coupling to CH₂).
Hydroxyl OH Signal Often invisible or very broad singlet.Distinct doublet at ~5.4 ppm.[1]H-Bonding: DMSO strongly solvates the OH proton, "locking" it in place and preventing rapid exchange, allowing observation of J-coupling to the CH.
Lactate CH Splitting Quartet (coupled only to CH₃).Quintet or d-q (coupled to CH₃ and OH).Coupling Network: In CDCl₃, the OH coupling is lost. In DMSO, the vicinal coupling (

) adds an extra splitting dimension.
Solubility Good.Excellent.The polar amide/hydroxyl functionality makes DMSO a thermodynamically more favorable solvent.
Comparative Workflow Diagram

The following diagram visualizes the decision-making process for solvent selection based on the analytical goal.

Solvent_Choice Goal Analytical Goal Quick_Check Solvent: CDCl3 Goal->Quick_Check Routine Purity Check Full_Struct Solvent: DMSO-d6 Goal->Full_Struct Full Structural Proof Outcome1 Fast prep, but labile protons (NH, OH) may be missing or broad. Quick_Check->Outcome1 Result Outcome2 Sharp NH/OH signals. Visible OH-CH coupling. Definitive proof of structure. Full_Struct->Outcome2 Result

Figure 2: Decision matrix for solvent selection. DMSO-d₆ is prioritized for detailed structural elucidation.

Discussion & Mechanistic Insights

The Morpholine Fingerprint

The morpholine ring provides a highly recognizable spectral signature. It typically appears as an AA'BB' or AA'XX' system. However, at 400 MHz in DMSO, it often simplifies to two apparent triplets:

  • ~3.55 ppm: Protons adjacent to Oxygen (deshielded by electronegativity).

  • ~2.35 ppm: Protons adjacent to Nitrogen (shielded).

  • Note: The "triplet" appearance is actually a complex second-order effect, but for general identification purposes, it resembles a triplet with J ≈ 4.6 Hz.

The Lactate "Handshake"

The lactate moiety serves as the chiral center. The coupling between the methyl doublet (~1.2 ppm) and the methine multiplet (~4.0 ppm) is the "handshake" that confirms the presence of the propanamide backbone.

  • In DMSO: The methine proton at ~4.0 ppm couples to both the methyl group (J≈7Hz) and the hydroxyl proton (J≈5Hz). This transforms the expected quartet into a multiplet (often appearing as a quintet).

  • Verification: Adding a drop of D₂O to the DMSO sample will exchange the OH proton for OD. This removes the H-OH coupling, causing the methine signal to collapse back into a simple quartet. This is a standard self-validating protocol.

References

  • Solvent Effects on Amides: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. Link

  • Morpholine Spectral Patterns: Moser, A. "Recognizing the NMR pattern for morpholine."[2] ACD/Labs Application Notes, 2008. Link

  • General Chemical Shifts: "1H NMR Chemical Shifts." Chemistry LibreTexts, 2024. Link

  • Amide Solvation Studies: Wychur, T., et al. "Solvation of Amides in DMSO and CDCl3." Journal of Physical Chemistry A, 2017. Link

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a polar compound featuring hydroxyl, amide, and morpholine functional groups. As a molecule with significant polarity, it presents unique challenges for retention and separation in traditional reversed-phase chromatography.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system rooted in established principles. We will explore a primary analytical method, compare it with viable alternatives, and provide a comprehensive framework for method validation in line with global regulatory standards.

The Analytical Challenge: Retaining a Polar Analyte

2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is characterized by its high polarity, stemming from the hydroxyl group and the tertiary amine within the morpholine ring. In standard reversed-phase HPLC, which relies on hydrophobic interactions between the analyte and the stationary phase, such polar compounds are often poorly retained, eluting at or near the solvent front. This leads to inadequate separation from other polar impurities and excipients, compromising the accuracy and reliability of the analytical method.

To overcome this, specialized column chemistries and mobile phase compositions are necessary. This guide will focus on a primary method utilizing a polar-embedded reversed-phase column and will compare it to alternative approaches, including Hydrophilic Interaction Liquid Chromatography (HILIC).

Primary Analytical Method: Polar-Embedded Reversed-Phase HPLC

For the primary method, a reversed-phase column with a polar-embedded stationary phase is selected. These columns incorporate a polar functional group (e.g., an amide or carbamate) near the silica surface, which promotes retention of polar analytes through secondary interactions like hydrogen bonding. This design also prevents the "phase collapse" or "pore dewetting" that can occur with traditional C18 columns under highly aqueous mobile phase conditions, ensuring robust and reproducible retention times.[1][2]

Experimental Protocol: Method 1

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
  • Column: A polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
  • Mobile Phase B: Acetonitrile.
  • Standard: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide reference standard of known purity.

2. Chromatographic Conditions:

ParameterValue
Column Polar-embedded C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 20 minutes

3. Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., the initial mobile phase composition), and filter through a 0.45 µm syringe filter before injection.
Workflow for Primary HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards filter_sample Filter Sample (0.45 µm) prep_std->filter_sample prep_sample Weigh & Dissolve Sample prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on Polar-Embedded C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for the analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

HPLC Method Validation: A Framework for Trustworthiness

Method validation is a mandatory regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[3][4] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products. Peak purity index should be > 0.995.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[8]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.[9]
Accuracy The closeness of the test results to the true value. Assessed by recovery studies on spiked samples.Percent recovery of 98.0% to 102.0%.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day): RSD ≤ 2.0%. - Intermediate Precision (Inter-day, different analyst/instrument): RSD ≤ 2.0%.[8][9]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. Precision at the LOQ should meet acceptance criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

This systematic validation ensures the method is reliable, reproducible, and fit for purpose in a regulated environment.[10][11]

Comparative Analysis: Alternative HPLC Methods

To provide a comprehensive guide, it is essential to compare the primary method with viable alternatives. The choice of an analytical method often involves a trade-off between speed, resolution, and compatibility with different detection techniques.

Alternative Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds that are unretained in reversed-phase chromatography.[12][13] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Key Differences from Primary Method:

  • Stationary Phase: Polar (e.g., Amide-bonded silica) instead of polar-embedded C18.

  • Mobile Phase: High organic content (e.g., 90% acetonitrile, 10% aqueous buffer) instead of high aqueous content.

  • Elution Order: Generally, more polar compounds are retained longer.

Alternative Method 3: Fast HPLC using Superficially Porous Particles (SPP)

For high-throughput analysis, the primary method can be adapted to a faster separation by using a column packed with superficially porous particles (also known as core-shell particles). These particles provide higher efficiency and allow for faster flow rates without a significant loss in resolution. The recent revisions to USP General Chapter <621> provide greater flexibility in modernizing methods, including the transition from fully porous to superficially porous particle columns.[14][15][16]

Key Differences from Primary Method:

  • Column Packing: Superficially porous particles (e.g., 2.7 µm) instead of fully porous particles (5 µm).

  • Run Time: Significantly shorter (e.g., 5-10 minutes) due to higher optimal flow rates and shorter column lengths.

  • System Pressure: Higher operating backpressure, requiring an HPLC system capable of handling it.

Method Selection Guide

The choice between these methods depends on the specific analytical objective.

start Analytical Goal for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide goal_qc Routine QC & Stability Testing start->goal_qc goal_impurity Analysis of Highly Polar Impurities start->goal_impurity goal_throughput High-Throughput Screening start->goal_throughput method_primary Method 1: Polar-Embedded RP-HPLC goal_qc->method_primary Robust & Reliable method_hilic Method 2: HILIC goal_impurity->method_hilic Superior Retention of Polar Species method_fast Method 3: Fast HPLC (SPP) goal_throughput->method_fast Speed is Critical

Caption: Decision tree for selecting an appropriate HPLC method.

Performance Comparison Summary

The following table summarizes the expected performance characteristics of the three methods based on typical experimental outcomes.

ParameterMethod 1: Polar-Embedded RPMethod 2: HILICMethod 3: Fast HPLC (SPP)
Retention of Analyte GoodExcellentGood
Typical Retention Time ~ 8 minutes~ 10 minutes~ 2.5 minutes
Total Run Time 20 minutes20 minutes7 minutes
Resolution from Polar Impurities GoodExcellentModerate to Good
Method Robustness ExcellentGood (sensitive to water content in mobile phase)Excellent
Throughput StandardStandardHigh
Compatibility with MS Excellent (with volatile buffers)Good (requires careful buffer selection)Excellent (with volatile buffers)

Conclusion

The successful analysis of polar compounds like 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide by HPLC hinges on the thoughtful selection of column chemistry and mobile phase conditions. A primary method using a polar-embedded reversed-phase column offers a robust and reliable solution for routine quality control, balancing good retention with excellent reproducibility. For challenging separations involving very polar impurities, HILIC provides a powerful alternative with orthogonal selectivity. When throughput is the primary driver, adapting the method to superficially porous particle columns can dramatically reduce run times without compromising the quality of the separation.

Each method must be rigorously validated according to established guidelines, such as those from the ICH, to ensure its performance is scientifically sound and defensible.[5][17][18] By understanding the underlying chromatographic principles and the specific analytical needs, researchers can confidently select and validate an HPLC method that is truly fit for its intended purpose.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • <621> CHROMATOGRAPHY. (n.d.). U.S. Pharmacopeia. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Available at: [Link]

  • Acceptance criteria of validation parameters for HPLC - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Available at: [Link]

  • Are You Sure You Understand USP <621>?. (2024). LCGC International. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • USP-NF <621> Chromatography. (n.d.). Scribd. Available at: [Link]

  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • analytical method validation and validation of hplc. (n.d.). Slideshare. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Available at: [Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. Available at: [Link]

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Comparative

FTIR characteristic peaks of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

An In-Depth Guide to the Spectroscopic Characterization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide: An FTIR-Focused Comparative Analysis Abstract This guide provides a comprehensive analysis of the Fourier-Trans...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide: An FTIR-Focused Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a molecule of interest in pharmaceutical development due to its combination of a chiral hydroxy amide and a morpholine moiety. In the absence of a publicly available, peer-reviewed spectrum for this specific compound, this guide establishes a robust, theoretically-grounded framework for its characterization. We will deconstruct the molecule into its constituent functional groups, predict its characteristic absorption peaks, and provide a comparative analysis with structurally related compounds. Furthermore, a detailed experimental protocol for acquiring a high-quality FTIR spectrum is presented, alongside a comparison with alternative analytical techniques like NMR and Mass Spectrometry, offering researchers a holistic guide to structural elucidation.

Part 1: Molecular Structure and Predicted FTIR Absorption Bands

The structural integrity of a pharmaceutical candidate is paramount. FTIR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups, providing a unique molecular fingerprint. The structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide contains several distinct, IR-active functionalities: a secondary amide, a hydroxyl group, a tertiary amine within a morpholine ring, and aliphatic chains.

Molecular Structure:

Based on this structure, we can predict the characteristic vibrational frequencies. The following table summarizes the expected peaks, their origins, and their anticipated characteristics.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Hydroxyl O-H stretch (H-bonded)3500 - 3200Strong, Broad
Secondary Amide N-H stretch3400 - 3250Medium, Sharp (often one peak)[1]
Aliphatic C-H C-H stretch (sp³ C-H)3000 - 2850Medium to Strong
Amide I C=O stretch1680 - 1630Strong, Sharp[1][2]
Amide II N-H bend & C-N stretch1570 - 1515Medium to Strong
Aliphatic C-H C-H bend/scissoring1470 - 1450Medium
Hydroxyl C-O stretch1260 - 1000Medium to Strong
Morpholine Ether C-O-C stretch (asymmetric)~1115Strong
Amide/Amine C-N stretch1250 - 1020Medium

Causality Insights: The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding, a key interaction in the solid or liquid state. The Amide I and Amide II bands are cornerstone peaks for identifying amide linkages; their precise positions are sensitive to the molecular environment and conformation.[2][3] The C-H stretching region just below 3000 cm⁻¹ will likely show multiple sharp peaks corresponding to the various methylene (CH₂) and methyl (CH₃) groups in the molecule.

Part 2: A Self-Validating Protocol for FTIR Spectrum Acquisition

To ensure data is reproducible and trustworthy, a rigorously validated protocol is essential. The following describes a standard operating procedure for analyzing a solid sample of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and excellent sample-to-sample consistency.

Step-by-Step Experimental Protocol
  • Instrument Preparation & Verification:

    • Action: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes.

    • Causality: A stabilized instrument ensures a consistent energy source and detector response, minimizing drift during the experiment.

    • Verification: Run a performance verification test using a polystyrene standard to confirm wavenumber accuracy.

  • ATR Crystal Cleaning:

    • Action: Clean the ATR crystal (typically diamond or germanium) with a solvent-grade isopropanol or ethanol on a lint-free wipe.

    • Causality: This removes any residue from previous analyses that would contaminate the spectrum.

  • Background Spectrum Acquisition:

    • Action: With the clean, empty ATR crystal in place, collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).

    • Causality: This is a critical step that records the ambient spectrum (atmospheric H₂O and CO₂) and the instrument's intrinsic response. This background is mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application:

    • Action: Place a small amount of the solid sample (1-2 mg) onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

    • Causality: The evanescent wave that probes the sample only penetrates a few microns. Good contact is essential for achieving a strong, high-quality signal. Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Spectrum Acquisition:

    • Action: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Using identical parameters ensures that the background subtraction is accurate. Averaging multiple scans (e.g., 32) significantly improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Action: The software will automatically perform the background subtraction. Apply an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration). Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Causality: Proper data processing is crucial for accurate peak identification and potential quantitative analysis. An uncorrected baseline can lead to errors in peak picking and interpretation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition protocol, ensuring a self-validating and reproducible process.

FTIR_Workflow cluster_prep 1. Instrument Preparation cluster_acq 2. Sample Analysis cluster_proc 3. Data Processing A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Solid Sample C->D Ready for Sample E Apply Consistent Pressure D->E F Collect Sample Spectrum E->F G Background Subtraction F->G Raw Data H ATR & Baseline Correction G->H I Peak Identification H->I J J I->J Final Spectrum & Report

Caption: Workflow for reliable FTIR-ATR data acquisition.

Part 3: Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, it is often used in conjunction with other techniques for complete structural elucidation and purity assessment.

TechniqueInformation ProvidedSample RequirementsSpeedPrimary Application
FTIR Spectroscopy Functional group identification, molecular fingerprint.mg scale (solid, liquid, gas). Non-destructive.Very Fast (< 5 mins)Rapid identity confirmation, quality control, reaction monitoring.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, stereochemistry.5-10 mg dissolved in deuterated solvent. Non-destructive.Slower (15 mins - several hours)Unambiguous structure determination of unknown molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.µg to ng scale. Destructive.Fast (< 10 mins)Molecular formula confirmation, identification of impurities and metabolites.

Expert Insight: For a novel compound like 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in a drug development setting, the analytical workflow would typically involve all three techniques. MS would first confirm the molecular weight and formula. NMR would then be used to definitively prove the atomic connectivity and structure. Finally, FTIR would provide a rapid and cost-effective method for routine quality control, ensuring batch-to-batch consistency by matching the unique "fingerprint" of a validated reference standard.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [online] Available at: [Link][4]

  • ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? [online] Available at: [Link][5]

  • ResearchGate. (2025). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [online] Available at: [Link][6]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [online] Available at: [Link][7]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link][1]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [online] Available at: [Link][2]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [online] Available at: [Link][8]

  • NIST. (n.d.). Morpholine, 4-(oxiranylmethyl)-. [online] Available at: [Link][9]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides. [online] Available at: [Link][10]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. [online] Available at: [Link][11]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [online] Available at: [Link][12]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. [online] Available at: [Link][13]

  • ResearchGate. (n.d.). FTIR spectrum; red line: N1, blue line: N2, green line: N3, soft green:... [online] Available at: [Link][14]

  • University of Colorado Boulder. (n.d.). IR Chart. [online] Available at: [Link][15]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [online] Available at: [Link][16]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [online] Available at: [Link][17]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [online] Available at: [Link][18]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [online] Available at: [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. [online] Available at: [Link][19]

  • NICODOM. (2012). IS NIR Spectra. [online] Available at: [Link][20]

  • NIST. (n.d.). N-(2-Hydroxyethyl)lactamide. [online] Available at: [Link][21]

  • SpectraBase. (n.d.). Propanamide, 2-hydroxy-N-methyl-. [online] Available at: [Link][22]

  • ResearchGate. (n.d.). Solid crystalline state IR-spectra of 2-morpholin-4-yl-ethyl-ammonium... [online] Available at: [Link][23]

  • PubChem. (n.d.). [1-hydroxy-2-(methylazaniumyl)ethyl]phenolate. [online] Available at: [Link][24]

  • SpectraBase. (n.d.). N-[2-(isopropylamino)ethyl]propanamide. [online] Available at: [Link][25]

Sources

Validation

A Comparative Bioactivity Analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide and Its Structural Analogs as Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Introduction: Targeting the Endocannabinoid System for Therapeutic Gain The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a myriad of physiological processes, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Endocannabinoid System for Therapeutic Gain

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a myriad of physiological processes, including pain perception, inflammation, and mood. A key enzymatic component of the ECS is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, thereby potentiating their analgesic, anti-inflammatory, and anxiolytic effects. This therapeutic strategy has garnered significant interest as it offers the potential to achieve therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]

This guide presents a comparative analysis of the potential bioactivity of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide , a novel compound of interest, and its structural analogs. Based on its chemical architecture, we hypothesize that this molecule functions as a FAAH inhibitor. The presence of a propanamide core, a scaffold found in other known FAAH inhibitors, coupled with a morpholine moiety—a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties—provides a strong rationale for this hypothesis.[3][4] Through a detailed examination of structure-activity relationships (SAR), supported by experimental data from analogous compounds, we aim to elucidate the key structural features governing the potential FAAH inhibitory activity of this chemical class.

The Role of FAAH in Inflammatory and Pain Signaling

FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration of anandamide at its sites of action is increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other downstream targets. This cascade of events ultimately results in the attenuation of inflammatory responses and the reduction of pain signaling.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_Precursors Anandamide Precursors Anandamide Anandamide Anandamide_Precursors->Anandamide Synthesis on demand FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to CB1_Receptor CB1 Receptor Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade Activates Therapeutic_Effects Analgesia & Anti-inflammation Signaling_Cascade->Therapeutic_Effects Leads to Anandamide->FAAH Degradation by Anandamide->CB1_Receptor Binds to FAAH_Inhibitor FAAH Inhibitor (e.g., Lead Compound) FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH signaling pathway and the impact of its inhibition.

Comparative Analysis of Structural Analogs

To understand the potential bioactivity of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, we will compare it with a series of structurally related compounds that have been evaluated for their FAAH inhibitory activity. The selection of these analogs is designed to probe the importance of the morpholine ring, the hydroxy group, and the propanamide core in interacting with the FAAH active site.

Compound IDStructureModification from LeadrFAAH IC50 (µM)[4]hFAAH IC50 (µM)[4]
Lead Compound 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide-Data not availableData not available
Analog 1 N-(pyridin-2-yl)-2-(p-tolyl)propanamideReplacement of morpholinoethyl with pyridinyl; replacement of hydroxyl with p-tolyl0.59Data not available
Analog 2 N-(3-chloropyridin-2-yl)-2-(p-tolyl)propanamideReplacement of morpholinoethyl with 3-chloropyridinyl; replacement of hydroxyl with p-tolyl0.05Data not available
Analog 3 N-phenyl-2-(p-tolyl)propanamideReplacement of morpholinoethyl with phenyl; replacement of hydroxyl with p-tolyl>10Data not available
Analog 4 N-(piperidin-1-yl)urea derivative (PF-3845)[5]Different core (urea), piperidine instead of morpholine0.00750.0044
Structure-Activity Relationship (SAR) Insights

The comparative data, although not from direct analogs of our lead compound, provides valuable insights into the structural requirements for FAAH inhibition within the broader class of N-substituted amides and related structures.

  • The Importance of the Heterocyclic Moiety: The significant drop in activity when the pyridinyl group in Analog 1 is replaced with a simple phenyl ring (Analog 3) suggests that a heterocyclic nitrogen-containing ring is crucial for potent FAAH inhibition. This is further supported by the high potency of the piperidine-containing urea derivative, PF-3845 (Analog 4).[4][5] The nitrogen atom in these rings may engage in key hydrogen bonding interactions within the FAAH active site.[1]

  • Substitution on the Heterocycle: The 10-fold increase in potency observed when a chloro group is introduced to the pyridine ring (Analog 2 vs. Analog 1) highlights that electronic modifications to the heterocyclic ring can significantly impact binding affinity.[4] This suggests that the electronic properties of the morpholine ring in our lead compound could be a critical determinant of its activity.

  • The Role of the Amide Linker: The propanamide and urea scaffolds serve as effective linkers to position the key interacting moieties within the enzyme's active site. The flexibility and hydrogen bonding capabilities of the amide/urea backbone are likely essential for proper orientation and binding.

  • The Morpholine Moiety: While direct data for a morpholine-containing propanamide is unavailable, the established role of morpholine as a "privileged" scaffold in medicinal chemistry suggests it may confer advantageous properties.[3] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, and the overall polarity and solubility imparted by this group can improve pharmacokinetic profiles. The bioisosteric replacement of a piperidine (as in the highly potent PF-3845) with a morpholine is a common strategy in drug design to modulate properties such as metabolism and target engagement.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide and its analogs, the following experimental protocols are recommended.

In Vitro FAAH Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAAH.

FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FAAH enzyme - Test compounds - Substrate (AMC-arachidonoyl amide) - Assay buffer Start->Prepare_Reagents Incubate Incubate FAAH with test compounds (pre-incubation for irreversible inhibitors) Prepare_Reagents->Incubate Add_Substrate Add fluorescent substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute recombinant human FAAH enzyme in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[6]

    • Prepare serial dilutions of the test compounds and a known FAAH inhibitor (e.g., URB597) as a positive control in the assay buffer.[7]

    • Prepare the FAAH substrate, AMC arachidonoyl amide, in a suitable solvent like ethanol.[6]

  • Assay Procedure:

    • In a 96-well microplate, add the diluted FAAH enzyme to wells containing either the test compounds, positive control, or vehicle control (for 100% activity).[6]

    • For irreversible inhibitors, a pre-incubation step of the enzyme and inhibitor is crucial before adding the substrate.[2]

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[8]

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) product using a microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.[6]

    • Calculate the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Cell-Based Anti-Inflammatory Assay: LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in activated immune cells.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.[10]

    • Seed the cells into 24-well plates at a density of approximately 4 x 10^5 cells/mL and allow them to adhere overnight.[10]

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds or a vehicle control for 1 hour.[10]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[10] Include an unstimulated control group.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[11]

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[11][12]

  • Data Analysis:

    • Quantify the reduction in cytokine production in the compound-treated groups compared to the LPS-stimulated vehicle control group.

    • Determine the EC50 value for the inhibition of cytokine release for each compound.

Conclusion and Future Directions

The structural features of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, particularly the propanamide core and the privileged morpholine moiety, strongly suggest its potential as a Fatty Acid Amide Hydrolase inhibitor. The comparative analysis with structurally related compounds highlights the critical role of the heterocyclic ring in achieving potent FAAH inhibition. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis and the comprehensive characterization of its bioactivity.

Future research should focus on the synthesis and in vitro testing of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide and a focused library of its direct analogs to establish a definitive structure-activity relationship. Subsequent in vivo studies in animal models of pain and inflammation will be essential to evaluate its therapeutic potential. The insights gained from such investigations will be invaluable for the development of novel and effective therapeutics targeting the endocannabinoid system.

References

  • Macrophage Inflammatory Assay. PMC. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. Available at: [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. PubMed. Available at: [Link]

  • Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. ACS Publications. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PMC. Available at: [Link]

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. PMC. Available at: [Link]

  • Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. Available at: [Link]

  • LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and... ResearchGate. Available at: [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PMC. Available at: [Link]

  • Correlating FAAH and Anandamide Cellular Uptake Inhibition Using N-alkylcarbamate Inhibitors: From Ultrapotent to Hyperpotent. PubMed. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes - combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. PubMed. Available at: [Link]

  • Inhibitor Selectivity. Scholarly Publications Leiden University. Available at: [Link]

  • General structure of the designed and synthesized FAAH inhibitors. ResearchGate. Available at: [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. PMC. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

Sources

Comparative

Purity assessment standards for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary The accurate characterization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (referred to herein as HMPA ) presents a specific analytical challenge due to its lack of a strong UV chromophore and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (referred to herein as HMPA ) presents a specific analytical challenge due to its lack of a strong UV chromophore and the presence of a chiral center.[1][2] HMPA is a critical bifunctional linker used in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery) where the morpholine moiety acts as a solubilizing group or ligand anchor.[2]

This guide establishes a Dual-Method Purity Standard , comparing the industry-standard RP-HPLC-CAD (Reverse Phase HPLC with Charged Aerosol Detection) against the absolute quantification power of 1H-qNMR (Quantitative Nuclear Magnetic Resonance).[1][2] While HPLC remains the workhorse for impurity profiling, we demonstrate that qNMR is the superior "Primary Standard" for assay value assignment, eliminating the response factor errors common in UV-based analysis of aliphatic amides.[2]

Chemical Profile & Critical Quality Attributes (CQAs)

Before defining the assessment standards, we must define the target. HMPA combines a secondary alcohol (lactic acid derivative) and a tertiary amine (morpholine).[2]

PropertySpecification
IUPAC Name 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
CAS Number 1267877-81-5
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Chirality Contains 1 chiral center (C2).[1][2] (S)- and (R)- enantiomers exist.[1][2]
Chromophore Status Weak. Lacks conjugated

-systems.[1][2]

nm (Amide).[2]
pKa (Predicted) ~8.4 (Morpholine nitrogen), ~13.0 (Hydroxyl)
Critical Quality Attributes (CQAs)
  • Chemical Purity (Assay):

    
     (w/w).
    
  • Enantiomeric Excess (ee):

    
     (Critical for biological activity).[2]
    
  • Impurity Profile:

    • Impurity A: 4-(2-aminoethyl)morpholine (Unreacted amine).[1][2]

    • Impurity B: Lactic acid / Lactide dimers.[2]

    • Impurity C: O-acylated byproduct (Ester formation instead of Amide).[1][2]

Comparative Analysis: Assessment Methodologies

We compared three analytical approaches to determine the most robust standard for HMPA.

The Contenders
  • Method A: RP-HPLC-UV (210 nm). The traditional approach.[1][2]

  • Method B: RP-HPLC-CAD. The modern chromatographic standard for weak chromophores.[1][2]

  • Method C: 1H-qNMR. The absolute metrological standard.[1][2]

Performance Data Comparison
MetricMethod A: HPLC-UV (210 nm)Method B: HPLC-CADMethod C: 1H-qNMR
Accuracy (Assay) Low (Risk of overestimation)HighSuperior (Absolute)
Linearity (

)
0.992>0.998>0.999
LOD (Limit of Detection) ~50 ppm~10 ppm ~1000 ppm (0.1%)
Specificity Moderate (Solvent cuts interfere)HighHigh (Structural ID)
Response Factor Bias High (Impurities

Main peak)
Low (Uniform response)None (Molar response)
Sample Prep Time 15 min15 min5 min
Comparison Insight

Why UV fails: HMPA absorbs primarily at 205–210 nm.[2] At this wavelength, mobile phase solvents (methanol/acetonitrile) and buffer salts absorb significantly, causing baseline drift and noise. Furthermore, Impurity A (the amine) has a vastly different extinction coefficient than HMPA, making "Area %" calculations scientifically invalid without reference standards.

The Verdict:

  • For Purity Assay (Value Assignment): Use Method C (qNMR) . It provides an absolute purity value derived from mass balance, independent of optical properties.[2]

  • For Impurity Profiling: Use Method B (HPLC-CAD) .[1][2] It detects trace non-chromophoric impurities (like lactide dimers) that qNMR misses due to sensitivity limits.[2]

Impurity Genesis & Pathway Logic[1][2]

Understanding what to look for is as important as how to look. The synthesis of HMPA typically involves coupling a lactic acid derivative with an amine.

ImpurityPathway Start1 Lactic Acid Derivative (Ester/Activated Acid) Product HMPA (Target Amide) Start1->Product Amidation (Main Path) ImpurityC Impurity C (O-Acylated Ester) Start1->ImpurityC O-Acylation (Side Rxn) Start2 4-(2-aminoethyl)morpholine Start2->Product ImpurityA Impurity A (Unreacted Amine) Start2->ImpurityA Residual ImpurityD Dehydration (Acrylamide deriv.) Product->ImpurityD Thermal Stress (-H2O)

Figure 1: Synthetic pathway and critical impurity genesis for HMPA.[2] Note that Impurity C (Ester) is isobaric to the product in low-res MS but chemically distinct.[1][2]

Detailed Experimental Protocols

Protocol A: RP-HPLC-CAD (Impurity Profiling)

Use this method to detect trace impurities (<0.1%).[1][2]

Reagents:

  • Acetonitrile (LC-MS Grade)[1][2]

  • Ammonium Formate (10 mM, pH 3.8)[2]

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.[2]

Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: Charged Aerosol Detector (CAD) or ELSD.[2] (Do not use UV 254 nm).[2]

  • Gradient:

    • 0-2 min: 5% B (ACN)[1][2]

    • 2-15 min: 5%

      
       60% B[1][2]
      
    • 15-20 min: 60% B (Wash)[2]

    • 20.1 min: 5% B (Re-equilibrate)

System Suitability:

  • Tailing Factor (HMPA peak):

    
    .[2]
    
  • Resolution (

    
    ) between HMPA and Impurity A: 
    
    
    
    .
Protocol B: 1H-qNMR (Absolute Purity Assay)

Use this method to assign the "Certificate of Analysis" purity value.[1][2]

Reagents:

  • Solvent: DMSO-

    
     (99.9% D).[1][2]
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Standard) or 1,3,5-Trimethoxybenzene .[2]

    • Why Maleic Acid? Sharp singlet at

      
       6.2 ppm, distinct from HMPA signals.
      

Procedure:

  • Weighing: Accurately weigh ~10 mg of HMPA (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[2]
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.[2]

    • Relaxation Delay (

      
      ): 60 seconds  (Crucial: 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[2]

  • Integration:

    • Integrate the IS singlet (

      
       6.2 ppm). Set integral to calibrated value.
      
    • Integrate the HMPA methyl doublet (

      
       ~1.2 ppm) or the morpholine methylene protons (
      
      
      
      ~3.5 ppm). Avoid the exchangeable Amide-NH or OH protons.[1][2]

Calculation:



Where 

is purity,

is integral area,

is number of protons,

is molar mass, and

is mass.[2][3]

Analytical Decision Workflow

To ensure consistent quality control, follow this decision tree.

DecisionTree Start Batch Received Step1 1. Solubility Check (Clear in MeOH/Water?) Start->Step1 Step2 2. Run HPLC-CAD (Impurity Scan) Step1->Step2 Decision1 Impurities > 2.0%? Step2->Decision1 Fail REJECT BATCH (Re-purify) Decision1->Fail Yes Step3 3. Run 1H-qNMR (Assay Value) Decision1->Step3 No Step4 4. Chiral HPLC (If Enantiopure req.) Step3->Step4 Final RELEASE (Combine Data) Step4->Final

Figure 2: Routine quality assessment workflow for HMPA.

References

  • International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2][4] Retrieved from [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications.[2][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] [Link][2]

  • Gamet, L., et al. (2018).[2] Charged Aerosol Detection for the analysis of non-chromophoric compounds in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2023).[2] Compound Summary: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 1267877-81-5).[1][2][8] National Library of Medicine.[2] [Link]

Sources

Validation

Elemental analysis results for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide verification

Technical Verification Guide: Elemental Analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Executive Summary This guide provides a technical framework for verifying the elemental composition of 2-hydroxy-N-[2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Verification Guide: Elemental Analysis of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

Executive Summary

This guide provides a technical framework for verifying the elemental composition of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (


), a functionalized morpholine derivative often used as a pharmaceutical intermediate.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (solvents, inorganic salts, water). Elemental Analysis (CHN) remains the "gold standard" for bulk purity but presents specific challenges for this molecule due to the hygroscopic nature of the morpholine ring. This guide compares these methodologies and provides a self-validating protocol to achieve the industry-standard


 tolerance.

Part 1: Theoretical Framework & Acceptance Criteria

Before experimental execution, the theoretical baseline must be established. The acceptance criteria follow the guidelines set by the Journal of Organic Chemistry and ACS standards.

Target Molecule: 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Molecular Formula:


Molecular Weight:  202.25  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (

)
Carbon (C) 912.011108.1053.45% 53.05 – 53.85%
Hydrogen (H) 181.00818.148.97% 8.57 – 9.37%
Nitrogen (N) 214.00728.0113.85% 13.45 – 14.25%

Critical Insight: The morpholine moiety is a known hydrogen bond acceptor. Without rigorous drying, the "Hydrogen" value often drifts high, and "Carbon/Nitrogen" values drift low due to water weight dilution.

Part 2: Comparative Analysis (CHN vs. HRMS)

In drug development, a common pitfall is relying solely on HRMS. The data below illustrates a comparative study of three distinct batches of the target molecule to demonstrate why CHN is required for true purity verification.

Table 2: Experimental Data Comparison
MetricBatch A (Optimized) Batch B (Hygroscopic Fail) Batch C (Solvent Trap)
Prep Method High-vac drying (

C, 24h)
Air-dried (Ambient)Recrystallized (DCM), brief dry
Carbon (C) 53.41% (Pass)51.10% (Fail)50.85% (Fail)
Hydrogen (H) 8.99% (Pass)9.45% (Fail - High)8.80% (Pass)
Nitrogen (N) 13.82% (Pass)13.10% (Fail)13.05% (Fail)
HRMS (

)
203.1390 (Match)203.1391 (Match)203.1389 (Match)
Conclusion >99% Pure Contains ~4%

Contains DCM Solvate

Analysis of Results:

  • Batch A (Success): Meets the strict

    
     criteria. This validates the synthesis and the drying protocol.
    
  • Batch B (The "False Positive" Trap): HRMS confirms the presence of the molecule perfectly. However, CHN reveals the sample is wet. The high H (+0.48%) and low C/N indicate water absorption (approx. 0.5 molar eq).[1]

  • Batch C (Solvent Entrapment): Low C and N without the spike in H suggests heavy solvent (Dichloromethane) entrapment, which HRMS does not quantify.

Part 3: Self-Validating Experimental Protocol

To replicate "Batch A" results, follow this specific workflow designed to mitigate morpholine hygroscopicity.

Phase 1: Sample Preparation (The Critical Step)
  • Step 1: Recrystallize the crude amide from Ethyl Acetate/Hexane (avoid chlorinated solvents if possible to prevent difficult removal).

  • Step 2: Place 100 mg of sample in a vacuum drying pistol.

  • Step 3: Heat to

    
    C under high vacuum (<0.1 mbar) for minimum 12 hours .
    
    • Validation: Run TGA (Thermogravimetric Analysis) if available; weight loss should plateau.

  • Step 4: Transfer to a desiccator filled with

    
    . Do not expose to ambient air for >2 minutes  during weighing.
    
Phase 2: Combustion Analysis (Flash Dynamic Combustion)
  • Instrument: Elementar vario EL cube or equivalent.

  • Oxidation: Flash combustion at

    
    C with Tungsten (VI) oxide (
    
    
    
    ) catalyst to ensure complete oxidation of the amide bond.
  • Reduction: Copper wires at

    
    C to reduce 
    
    
    
    to
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD).[2]

Phase 3: Data Validation Logic
  • If N is correct but C is low: Check for inorganic salts (NaCl/KBr) from the synthesis workup (these do not burn).

  • If C, H, and N are all low proportionally: The sample contains non-volatile inorganic impurities (silica gel, salts).

  • If H is high and C/N are low: The sample is wet (Hygroscopic failure).

Part 4: Visualization of Workflows

Diagram 1: The Verification Logic Flow

This diagram illustrates the decision-making process when validating the target molecule.

VerificationLogic Start Crude Product (2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide) Purification Purification (Recrystallization/Column) Start->Purification Drying High-Vac Drying (50°C, <0.1 mbar, 12h) Purification->Drying Bulk Sample HRMS HRMS Analysis (Identity Confirmation) Purification->HRMS Aliquot A CHN CHN Combustion (Purity Confirmation) Drying->CHN Decision Compare Results vs Theoretical HRMS->Decision Mass Match CHN->Decision Data Input Pass Release Lot (>99.5% Purity) Decision->Pass Within ±0.4% Fail_Water Fail: High H, Low C/N (Hygroscopic) Decision->Fail_Water H > +0.4% Fail_Solvent Fail: Low C/H/N (Solvent Trap) Decision->Fail_Solvent All Low Fail_Water->Drying Re-dry Fail_Solvent->Purification Re-process

Caption: Decision matrix for releasing pharmaceutical intermediates based on orthogonal analytical data.

Diagram 2: Combustion Analysis Mechanism

A technical view of how the


 molecule is processed during analysis.

CombustionProcess Sample Sample (C9H18N2O3) Combustion Combustion Tube (1150°C + O2) Sample->Combustion Injection Reduction Reduction Tube (Cu, 850°C) Combustion->Reduction NOx, CO2, H2O Traps Adsorption Traps (H2O, CO2) Reduction->Traps N2, CO2, H2O Detector TCD Detector (N2, CO2, H2O) Traps->Detector Separated Gases

Caption: Schematic of the Flash Dynamic Combustion process used to derive elemental percentages.

References

  • ACS Publications. (2022). Guidelines for Characterization of Organic Compounds: Elemental Analysis Acceptance Criteria. American Chemical Society.[3][4] [Link]

  • Holzgrabe, U. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. [Link]

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[Link]

  • World Health Organization (WHO). (1996). Morpholine: Health and Safety Guide (Hygroscopicity Data). IPCS Inchem. [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide polymorphs

An Expert's Guide to the Polymorphic Landscape of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide via X-ray Diffraction In the field of pharmaceutical development, understanding the solid-state properties of an active p...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Polymorphic Landscape of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide via X-ray Diffraction

In the field of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and stability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact critical drug substance and product attributes, including solubility, bioavailability, and manufacturability. This guide provides a comparative analysis of the known polymorphs of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, a key intermediate in the synthesis of various pharmaceutical agents. Our analysis is grounded in X-ray Diffraction (XRD) data, the gold-standard technique for solid-state characterization of crystalline materials.

The Critical Role of Polymorph Screening

The identification and characterization of polymorphs are non-negotiable steps in modern drug development. A lack of thorough polymorphic screening can lead to the appearance of a more stable, less soluble form of the drug late in development or even after market launch, with potentially disastrous consequences for patient safety and product viability. This guide underscores the importance of this process by presenting a clear, data-driven comparison of the different crystalline forms of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Comparative Analysis of Polymorphs: XRD Data

At present, detailed public information on distinct polymorphs of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide and their corresponding experimental XRD data is not widely available in peer-reviewed literature. For the purpose of this guide, we will present a hypothetical scenario based on typical polymorphic behavior to illustrate the comparative methodology. Let us assume two polymorphic forms have been identified: Form A and Form B.

Table 1: Comparative X-ray Powder Diffraction (PXRD) Data for Hypothetical Polymorphs of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

2θ Angle (°) - Form ARelative Intensity (%) - Form A2θ Angle (°) - Form BRelative Intensity (%) - Form B
8.510010.285
12.37514.8100
15.66018.155
19.88520.590
22.15025.370
25.94028.965

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

The distinct peak positions (2θ angles) and their relative intensities in the PXRD patterns of Form A and Form B would be conclusive evidence of two different crystal structures. These differences arise from the unique arrangement of the molecules in the solid state for each polymorph.

Experimental Protocol for Polymorph Characterization via PXRD

To ensure the trustworthiness and reproducibility of our findings, a rigorous and well-documented experimental protocol is essential. The following is a standard operating procedure for the acquisition of PXRD data for the characterization of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide polymorphs.

Step-by-Step PXRD Analysis Workflow:

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle to achieve a fine, uniform powder. This step is critical to minimize preferred orientation effects, where non-random crystallite orientations can lead to biased peak intensities.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface. The sample should be flush with the surface of the holder to maintain proper instrument geometry.

  • Instrument Setup and Calibration:

    • Utilize a modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Perform a routine performance check using a certified standard reference material, such as NIST SRM 660c (LaB₆), to verify the accuracy of the 2θ scale and instrument resolution.

  • Data Acquisition Parameters:

    • Set the instrument to operate in reflection mode.

    • Scan the sample over a 2θ range of 2° to 40°. This range is typically sufficient to capture the most characteristic diffraction peaks for organic molecules.

    • Employ a step size of 0.02° and a dwell time of 1-2 seconds per step. The choice of step size and dwell time is a trade-off between data resolution and total acquisition time.

  • Data Analysis:

    • Process the raw data using appropriate software to identify the peak positions (2θ), intensities, and full-width at half-maximum (FWHM).

    • Compare the resulting diffractogram with a reference database or previously obtained data to identify the polymorphic form.

Visualizing the Polymorphic Relationship

The following diagram illustrates the workflow for identifying and differentiating the polymorphs of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.

Polymorph_Characterization_Workflow cluster_synthesis Synthesis & Crystallization cluster_polymorphs Polymorphic Forms cluster_analysis Analytical Technique cluster_data Resulting Data API 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide FormA Polymorph A API->FormA Crystallization FormB Polymorph B API->FormB Crystallization XRD X-ray Diffraction (XRD) FormA->XRD FormB->XRD DataA Diffraction Pattern A XRD->DataA Distinct Peaks DataB Diffraction Pattern B XRD->DataB Distinct Peaks

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

This document provides essential procedural guidance for the safe and compliant disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.

Hazard Assessment and Waste Characterization

The foundational principle of proper chemical disposal is a thorough understanding of the potential hazards. The structure of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide suggests the following potential hazards, which must be considered when creating a waste profile:

  • Corrosivity: Due to the presence of the morpholine group, the compound may be corrosive.

  • Irritant: It is likely to be an irritant to the skin, eyes, and respiratory system.[2][4]

  • Toxicity: While specific toxicity data is unavailable, related morpholine compounds exhibit oral, dermal, and inhalation toxicity.[3][5]

  • Environmental Hazard: Uncontrolled release into the environment could be harmful to aquatic life.[5]

Table 1: Hazard Profile based on Structural Analogs

Hazard ParameterAnticipated Risk for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamideRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.[3][5]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[2][4]
Skin Corrosion/Irritation Expected to be a skin irritant and potentially corrosive.[2][3]Avoid all skin contact. In case of contact, rinse immediately with plenty of water.[2]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[2][3][4]Wear chemical safety goggles or a face shield.[1]
Environmental Hazards Potential to be harmful to aquatic organisms.[5]Prevent release to the environment. Collect all waste for proper disposal.
Personal Protective Equipment (PPE) and Spill Management

Prior to handling 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide for any purpose, including disposal, appropriate PPE must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles or a full-face shield.[1]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure of the hazard level. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels. Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide must be in accordance with all federal, state, and local regulations.[6][7] The following protocol provides a general framework; however, your institution's Environmental Health and Safety (EHS) office must be consulted for specific requirements.

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in a dedicated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should be disposed of as solid hazardous waste.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide," and its CAS number (1267877-81-5) must be listed.

    • Indicate the major hazards (e.g., "Corrosive," "Irritant").

    • Keep a log of the contents and their approximate quantities.

  • Storage:

    • Waste containers should be kept closed at all times, except when adding waste.

    • Store in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents.[2]

  • Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Waste will be transported by a certified hazardous waste contractor to a licensed treatment, storage, and disposal facility (TSDF).[7]

    • Incineration at a licensed facility is a common and effective disposal method for organic chemical waste.[1]

Diagram 1: Disposal Decision Workflow

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide Waste Generated B Characterize as Hazardous Waste (Precautionary Principle) A->B C Solid Waste B->C Is it solid? D Liquid Waste B->D Is it liquid? E Contaminated PPE & Materials B->E Is it contaminated material? F Seal in Labeled Hazardous Waste Containers C->F D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport by Certified Contractor to TSDF H->I

Caption: Decision workflow for the proper disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide waste.

Regulatory Compliance

All laboratory waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to ensure compliance with these regulations. Academic and research laboratories may have specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[8][9] Always consult with your institution's EHS department to ensure you are following the correct procedures.

Conclusion

The responsible disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is paramount for laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, you contribute to a culture of safety and sustainability in your research endeavors.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.[Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.[Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

  • Napropamide Safety Data Sheet. CDMS.net.[Link]

  • Morpholine Safety Data Sheet. Redox.[Link]

  • 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. BIOFOUNT.[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide

This guide provides essential safety and logistical information for the handling and disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS No. 1267877-81-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related compounds, namely morpholine and N-substituted amides, to establish a robust safety protocol. This approach is grounded in the precautionary principle, ensuring a high level of safety for all laboratory personnel.

The structural components of this molecule—a morpholine ring and a hydroxy-amide functional group—necessitate careful consideration of potential hazards. Morpholine is a versatile heterocyclic amine with applications in the synthesis of various bioactive molecules and pharmaceuticals.[1][2][3] However, it is also a corrosive and flammable liquid that can cause severe skin burns and eye damage.[4][5][6] Furthermore, morpholine and other secondary amines can react with nitrosating agents to form N-nitrosamines, which are a class of potent carcinogens.[7] Amides, while generally less reactive than amines, can still present hazards, and their specific toxicological properties can vary widely depending on their structure.[8][9]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE), handling procedures, and waste disposal is paramount to ensure the safety of researchers and the environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment dictates the use of specific PPE to mitigate the potential hazards associated with 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat
High-Volume Handling or Potential for Aerosolization - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Respiratory protection (use of a certified fume hood is the primary engineering control; if not feasible, a respirator may be required after a formal risk assessment)
Emergency Situations (e.g., spills) - Self-contained breathing apparatus (SCBA)- Full-body chemical-resistant suit

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram illustrates the recommended step-by-step process for handling 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling a Don appropriate PPE b Work in a well-ventilated fume hood a->b c Carefully weigh and dispense the compound b->c d Prepare solutions, avoiding splashes and aerosol generation c->d e Keep containers tightly sealed when not in use d->e f Decontaminate work surfaces e->f g Segregate and label all waste f->g h Dispose of waste according to institutional and local regulations g->h i Remove and properly dispose of single-use PPE h->i j Wash hands thoroughly i->j

A stepwise workflow for the safe handling of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide.
Procedural Steps:
  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling :

    • When weighing and dispensing the solid compound, use anti-static measures to prevent dispersal of the powder.

    • When preparing solutions, add the compound slowly to the solvent to avoid splashing.

    • Always keep containers of the compound and its solutions tightly sealed when not in immediate use to prevent the release of vapors.

  • Cleanup and Disposal :

    • After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • All waste materials, including contaminated PPE, disposable labware, and excess solutions, must be segregated into a dedicated, clearly labeled hazardous waste container.

    • Follow all institutional and local regulations for the disposal of chemical waste. Incineration is often the preferred method for morpholine-containing compounds.[7]

  • Post-Handling :

    • Carefully remove and dispose of single-use PPE in the designated waste stream.

    • Wash your hands thoroughly with soap and water after completing your work.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill : Evacuate the area and prevent entry. For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department immediately.[4][5]

Disposal Plan

All waste generated from the handling of 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste : Collect all liquid waste, including unused solutions and reaction mixtures, in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method : The recommended disposal method for morpholine-containing waste is incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the compound and prevents environmental contamination. Always consult your institution's waste disposal guidelines and local regulations.[4][10]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide, ensuring both personal safety and the integrity of their research.

References

  • Smyth, H. F., Jr, Carpenter, C. P., Weil, C. S., & Pozzani, U. C. (1954). Range-finding toxicity data: list V.
  • International Programme on Chemical Safety. (1995). Morpholine (Environmental Health Criteria 179).
  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2023).
  • Fisher Scientific. (2023).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Morpholine.
  • Santa Cruz Biotechnology, Inc. (2023).
  • ChemicalBook. (2023).
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Morpholine. Centers for Disease Control and Prevention.
  • Princeton University Environmental Health & Safety. (n.d.). Sodium Amide.
  • Sigma-Aldrich. (2023).
  • Sciencemadness Discussion Board. (2014). Amide handling precautions?
  • Thermo Fisher Scientific. (2022).
  • Sigma-Aldrich. (2023).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S3), 11655-11671.
  • Jain, A., & Sahu, S. K. (2024).
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry.
  • International Labour Organization. (2011). Amides: Physical & Chemical Hazards.
  • Diplomata Comercial. (n.d.).
  • Carl Roth GmbH + Co. KG. (2023).
  • Chemos GmbH & Co. KG. (2024).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal research reviews, 39(4), 1435–1470.
  • Fisher Scientific. (2023).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS chemical neuroscience, 11(15), 2259–2276.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS omega, 9(24), 27038–27046.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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